molecular formula C19H18O4 B1649415 6,7-Dimethoxy-2-(2-phenylethyl)chromone CAS No. 84294-87-1

6,7-Dimethoxy-2-(2-phenylethyl)chromone

货号: B1649415
CAS 编号: 84294-87-1
分子量: 310.3 g/mol
InChI 键: MVQOWXHYPYRBOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6,7-dimethoxy-2-(2-phenylethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-21-18-11-15-16(20)10-14(23-17(15)12-19(18)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOWXHYPYRBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=C(O2)CCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415711
Record name 4H-1-Benzopyran-4-one, 6,7-dimethoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-87-1
Record name 4H-1-Benzopyran-4-one, 6,7-dimethoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Occurrence of 6,7-Dimethoxy-2-(2-phenylethyl)chromone in Agarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood produced by trees of the Aquilaria and Gyrinops genera, is a highly valued natural product used for centuries in traditional medicine, incense, and perfumes. Its complex chemical composition is responsible for its characteristic fragrance and diverse pharmacological activities. Among the myriad of compounds isolated from agarwood, 2-(2-phenylethyl)chromones (PECs) are a significant class of secondary metabolites that contribute to its unique properties. This technical guide focuses on the natural occurrence of a specific PEC, 6,7-Dimethoxy-2-(2-phenylethyl)chromone , in agarwood. This document provides a comprehensive overview of its presence, quantitative data from various studies, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring constituent in the resinous heartwood of several Aquilaria species, including Aquilaria sinensis and Aquilaria crassna. Its presence is often associated with the formation of high-quality agarwood. The concentration of this compound can vary significantly depending on the plant species, geographical origin, age of the tree, and the method of agarwood induction (natural or artificial).

The following table summarizes the quantitative and semi-quantitative data available for this compound in various agarwood samples. It is important to note that much of the available data is presented as relative content (e.g., percentage of total extract or relative peak area) rather than absolute concentration, reflecting the complexity of analyzing these natural products.

Agarwood SpeciesInduction MethodAnalytical MethodReported Quantity of this compoundReference
Aquilaria sinensisArtificial HolingGC-QTOF-MSIdentified as a shared differential metabolite between 6, 12, and 24 months of induction.[1][1]
Aquilaria crassnaArtificial HolingHPLC/DAD/ESI/MS/MSShowed an uptrend in relative content from 2 to 5 years of agarwood formation.[2][2]
Aquilaria sinensisWhole-tree agarwood-inducing techniqueUPLC-QTOF-MSShowed rapid accumulation in the 4th month compared to the second month of formation.[3][4][3][4]
Wild vs. Cultivated AgarwoodNot SpecifiedUPLC-ESI-QTOF-MSIdentified as one of 14 metabolic markers to distinguish wild from cultivated agarwood.[5][6][7][5][6][7]
Aquilaria sinensis (Qi-Nan)Drilling TreatmentLC-MS/MSQuality of agarwood is often evaluated using this and other highly oxygenated PECs.[8][8]

Experimental Protocols

The isolation and quantification of this compound from agarwood typically involve solvent extraction followed by chromatographic and spectrometric analysis.

Sample Preparation and Extraction

A common procedure for extracting 2-(2-phenylethyl)chromones from agarwood is as follows:

  • Grinding: The agarwood samples are first ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered agarwood is then extracted with a suitable organic solvent. Methanol or ethanol (B145695) are frequently used. The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques for the separation and quantification of this compound.

a) UPLC-ESI-QTOF-MS Method for Qualitative and Quantitative Analysis [5][6][7]

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is typically used with a binary solvent system, such as:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Elution Gradient: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-95% B (linear gradient); 25-28 min, 95% B; 28-30 min, 95-5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Ion Source: ESI+.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/h.

  • Data Acquisition: Full scan mode (e.g., m/z 100-1500) and tandem MS (MS/MS) for structural confirmation.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components [1]

While less common for the direct quantification of this specific chromone (B188151) due to its relatively low volatility, GC-MS is used to analyze the overall chemical profile of agarwood extracts.

  • Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of the chromones.

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS capillary column (e.g., 30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program might be: initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

  • Injection Mode: Splitless.

  • MS System: Agilent 5977A mass spectrometer or equivalent.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from agarwood.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis agarwood Agarwood Sample powder Grinding to Powder agarwood->powder extraction Solvent Extraction (Methanol/Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract uplc_ms UPLC-MS/MS Analysis crude_extract->uplc_ms Primary Method gc_ms GC-MS Analysis (Optional/Complementary) crude_extract->gc_ms For Volatiles data_analysis Data Processing and Quantification uplc_ms->data_analysis gc_ms->data_analysis identification Compound Identification data_analysis->identification

A general workflow for the analysis of this compound.
Biosynthetic Pathway of 2-(2-phenylethyl)chromones

The biosynthesis of 2-(2-phenylethyl)chromones (PECs) in Aquilaria species is a complex process involving several enzymatic steps.[9][10][11] The formation of the core chromone structure is believed to proceed through the polyketide pathway.[9][10] Subsequent modifications, such as hydroxylation and methylation, lead to the diversity of PECs found in agarwood.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

biosynthetic_pathway cluster_precursors Precursors cluster_core_synthesis Core Chromone Synthesis cluster_modifications Modifications phenylalanine Phenylalanine pks Type III Polyketide Synthase (PKS) phenylalanine->pks malonyl_coa Malonyl-CoA malonyl_coa->pks cyclization Cyclization pks->cyclization pec_backbone 2-(2-phenylethyl)chromone Backbone cyclization->pec_backbone hydroxylation1 Hydroxylation (P450) pec_backbone->hydroxylation1 intermediate1 6-Hydroxy-2-(2-phenylethyl)chromone hydroxylation1->intermediate1 hydroxylation2 Hydroxylation (P450) intermediate2 6,7-Dihydroxy-2-(2-phenylethyl)chromone hydroxylation2->intermediate2 methylation1 O-Methylation (OMT) methylation2 O-Methylation (OMT) methylation1->methylation2 final_product This compound methylation2->final_product intermediate1->hydroxylation2 intermediate2->methylation1

References

An In-depth Technical Guide on the Isolation and Structure Elucidation of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of 6,7-Dimethoxy-2-(2-phenylethyl)chromone, a natural compound of significant interest. This document details the experimental protocols for its extraction and purification, spectroscopic data for its structural confirmation, and its role in modulating cellular signaling pathways.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of flavonoids, which are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species.[1] These compounds are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. This guide focuses on the technical aspects of studying this specific chromone (B188151), providing researchers with the necessary information to isolate, identify, and investigate its therapeutic potential.

Isolation from Aquilaria sinensis

The isolation of this compound is typically performed from the resinous wood of Aquilaria sinensis. The general workflow for its isolation is depicted below.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification raw_material Dried & Powdered Agarwood extraction Hot Reflux Extraction (50% Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation

The following protocol provides a detailed method for the isolation of this compound from Aquilaria sinensis.

1. Plant Material Preparation:

  • Air-dry the resinous heartwood of Aquilaria sinensis at room temperature.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Weigh 1 kg of the powdered plant material.

  • Perform hot reflux extraction with 10 L of 50% ethanol (B145695) for 2 hours.[2]

  • Repeat the extraction process three times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing the target compound.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural confirmation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Position¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
2-164.2
36.12 (s)111.9
4-176.5
4a-114.2
57.02 (s)100.2
6-158.1
7-148.9
87.25 (s)108.0
8a-155.0
6-OCH₃3.94 (s)56.4
7-OCH₃3.93 (s)56.3
1'-140.5
2', 6'7.29 (m)128.8
3', 5'7.22 (m)128.5
4'7.18 (m)126.3
α3.05 (t, J = 7.5)35.5
β2.88 (t, J = 7.5)34.2
Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺311.1227311.1229
Mass Spectrometry Fragmentation

The fragmentation pattern in MS/MS experiments provides further structural confirmation. The primary fragmentation involves the cleavage of the bond between the chromone moiety and the phenylethyl side chain.

Fragmentation_Pathway parent_ion [M+H]⁺ m/z 311 fragment1 Chromone moiety m/z 220 parent_ion->fragment1 Loss of C₇H₇ fragment2 Phenylethyl moiety m/z 91 parent_ion->fragment2 Loss of C₁₂H₁₀O₄

Figure 2: Proposed mass fragmentation pathway of this compound.

Biological Activity: Inhibition of NF-κB Signaling Pathway

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. This compound has been shown to inhibit this process.[3]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa Ubiquitination proteasome Proteasome ub_p_IkBa->proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation compound 6,7-Dimethoxy-2- (2-phenylethyl)chromone compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to gene_transcription Inflammatory Gene Transcription DNA->gene_transcription Activates

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay

The inhibitory effect of this compound on NF-κB activation can be quantified using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours to induce NF-κB activation.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

4. Data Analysis:

  • Calculate the relative luciferase activity for each treatment group compared to the vehicle control.

  • Determine the IC₅₀ value of this compound for NF-κB inhibition.

Table 3: Anti-inflammatory Activity Data

CompoundConcentration (µM)NF-κB Relative Luciferase Activity (vs. Vehicle Control)
Vehicle Control-1.03 ± 0.02
This compound100.31 ± 0.05[3]
Data from Chen et al., 2018.[3]

Conclusion

This technical guide provides a detailed framework for the isolation, structural characterization, and biological evaluation of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in the development of novel anti-inflammatory and neuroprotective agents.

References

biosynthesis pathway of 2-(2-phenylethyl)chromones in Aquilaria species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenylethyl)chromones (PECs) are a class of bioactive phenolic compounds that are the characteristic and most abundant constituents of agarwood, the highly valued resinous heartwood of Aquilaria species.[1][2] These compounds are not only responsible for the unique fragrance of agarwood but also exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5] The formation of agarwood and the accumulation of PECs are typically induced by external stimuli such as physical wounding, microbial infection, or chemical elicitors.[6][7][8] Understanding the intricate biosynthetic pathway of these molecules is crucial for the sustainable production of high-quality agarwood and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the PEC biosynthesis pathway in Aquilaria, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a resource for researchers in phytochemistry, synthetic biology, and drug discovery.

Overview of the Biosynthesis Pathway

The biosynthesis of the diverse array of PECs in Aquilaria is a complex process that is believed to involve three principal stages:

  • Backbone Formation : The fundamental C6-C5-C6 diarylpentanoid scaffold of the PEC molecule is assembled by a type III polyketide synthase (PKS).[9]

  • Structural Diversification : The basic chromone (B188151) backbone undergoes a series of modifications, primarily through hydroxylation and cyclization, catalyzed by enzymes like cytochrome P450s (CYPs) and reductases.[3]

  • Terminal Modifications : Further chemical diversity is achieved through subsequent reactions such as O-methylation, catalyzed by O-methyltransferases (OMTs), leading to the vast number of PEC derivatives found in nature.[3]

The entire process is intricately regulated at the genetic level, with various transcription factors and signaling cascades responding to external stress signals to initiate and modulate the pathway.

Key Enzymatic Steps in PEC Biosynthesis

Formation of the Chromone Backbone

The initial and most critical step is the formation of the 2-(2-phenylethyl)chromone (B1200894) backbone. This reaction is catalyzed by a specialized type III polyketide synthase, identified as 2-(2-phenylethyl)chromone precursor synthase (PECPS).[9] PECPS orchestrates a unique two-stage catalytic condensation reaction involving three key precursors derived from the shikimic acid and pentaketone pathways:[3][9]

  • Benzoyl-CoA

  • 4-hydroxyphenylpropionyl-CoA

  • Malonyl-CoA

PECPS first catalyzes the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then used in a second condensation with benzoyl-CoA to generate the final diarylpentanoid product, which serves as the direct precursor for the chromone ring system.[9] Other type III PKSs, such as AsPKS3, AsPKS4, and AsPKS5, have also been identified and are believed to contribute to the diversity of PEC precursors by condensing various CoA-activated starters with malonyl-CoA units.[9]

Hydroxylation and Structural Modifications

Following the formation of the basic PEC backbone, a multitude of structural modifications occur, with hydroxylation being a pivotal step. The majority of naturally occurring PECs possess a hydroxyl or methoxy (B1213986) group at the C-6 position of the chromone ring, with subsequent substitutions often occurring at the C-5, C-7, and/or C-8 positions.[6][10]

Recent studies have functionally characterized a cytochrome P450 enzyme, AsCYP82G1 , as a chromone hydroxylase.[6] This enzyme specifically catalyzes the hydroxylation of 2-(2-phenylethyl)chromone at the C-6 position to produce 6-hydroxy-2-(2-phenylethyl)chromone, a critical intermediate for many highly oxygenated PECs.[6] Other enzymes, including cyclooxygenases and reductases, are also implicated in generating the different structural types of PECs.[3]

O-Methylation

The final step in the biosynthesis of many prominent PECs is O-methylation, which is catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the chromone ring, leading to the formation of methoxy-substituted PECs like the pharmacologically significant 6,7-dimethoxy-2-(2-phenylethyl)chromone.[3][11] The function of several OMTs in this pathway has been experimentally verified, solidifying their crucial role in the diversification of PECs.[3]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for 2-(2-phenylethyl)chromones in Aquilaria species, from primary metabolic precursors to the final modified compounds.

PEC_Biosynthesis_Pathway Proposed Biosynthesis Pathway of 2-(2-phenylethyl)chromones (PECs) cluster_precursors Primary Metabolism cluster_backbone Backbone Formation cluster_modification Structural Diversification cluster_terminal Terminal Modification Phenylalanine Phenylalanine Benzoyl-CoA Benzoyl-CoA Phenylalanine->Benzoyl-CoA 4-hydroxyphenylpropionyl-CoA 4-hydroxyphenylpropionyl-CoA Phenylalanine->4-hydroxyphenylpropionyl-CoA Malonyl-CoA Malonyl-CoA PKS Type III PKS (e.g., PECPS) Malonyl-CoA->PKS Benzoyl-CoA->PKS 4-hydroxyphenylpropionyl-CoA->PKS Diarylpentanoid Scaffold Diarylpentanoid Scaffold PEC_Backbone 2-(2-phenylethyl)chromone Diarylpentanoid Scaffold->PEC_Backbone Cyclization (Cyclases) Other_PECs Flindersia, Tetrahydro, Epoxy, Diepoxy types PEC_Backbone->Other_PECs Reductases, Cyclooxygenases CYP450 CYP450 (e.g., AsCYP82G1) PEC_Backbone->CYP450 Hydroxylated_PECs e.g., 6-hydroxy-PEC OMT OMT Hydroxylated_PECs->OMT Methoxy_PECs e.g., 6,7-dimethoxy-PEC PKS->Diarylpentanoid Scaffold Condensation CYP450->Hydroxylated_PECs OMT->Methoxy_PECs PEC_Regulation_Pathway Regulatory Network of PEC Biosynthesis Stress External Stress (Wounding, Infection) MAPK MAPK Cascade Stress->MAPK Activates ROS Reactive Oxygen Species (ROS) TFs Transcription Factors (WRKY, MYB, AP2) ROS->TFs Activate MAPK->TFs Activate Genes PEC Biosynthesis Genes (PKS, CYP, OMT) TFs->Genes Upregulate Expression PECs PEC Accumulation Genes->PECs Catalyze Production Experimental_Workflow Workflow for Functional Characterization of a PEC Biosynthesis Enzyme A 1. Identify Candidate Gene (Transcriptomics) B 2. Clone Gene into Yeast Expression Vector A->B C 3. Transform Yeast & Induce Protein Expression B->C D 4. Isolate Microsomes (Enzyme Source) C->D E 5. In Vitro Enzyme Assay (Microsomes + Substrate + Cofactors) D->E F 6. Extract Reaction Products E->F G 7. Analyze Products (LC-MS/MS) F->G H 8. Identify Product & Confirm Enzyme Function G->H

References

physical and chemical properties of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood. As a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, it is recognized as a significant contributor to the pharmacological properties of agarwood. PECs have garnered considerable scientific interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological activities of this compound, with a focus on its potential as an anti-inflammatory agent through the modulation of the NF-κB signaling pathway.

Physical and Chemical Properties

This compound is a solid, yellow compound.[1] It is a key metabolic marker used to differentiate between wild and cultivated agarwood.[1][2] While specific data for melting point, boiling point, and solubility are not widely reported in the literature, its core physicochemical properties have been established.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₉H₁₈O₄[3][4]
Molecular Weight 310.34 g/mol [3][4]
CAS Number 84294-87-1[4]
Appearance Solid[4]
Purity ≥98% (Commercially available)
Natural Source Aquilaria sinensis (Lour.) Spreng[3]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a key analytical technique for the identification of this compound. The fragmentation pattern in MS/MS analysis provides characteristic ions that confirm its structure.

Table 2: Characteristic Mass Spectrometry Data for this compound

Ion Typem/z (Observed)DescriptionReference
[M+H]⁺ 311Protonated Molecule[5]
Fragment Ion 220Corresponds to the dimethoxy-chromone moiety after cleavage of the phenylethyl group.[5]
Fragment Ion 91Corresponds to the benzyl (B1604629) fragment [C₇H₇]⁺.[5]

Experimental Protocols

Synthesis of 2-(2-Phenylethyl)chromones

While a specific protocol for the synthesis of the 6,7-dimethoxy substituted variant is not detailed in the literature, a general and efficient route for naturally occurring 2-(2-phenylethyl)chromones has been developed utilizing the Claisen condensation as the key step. This methodology can be adapted by selecting the appropriate substituted 2'-hydroxyacetophenone (B8834) as the starting material (i.e., 2'-hydroxy-4',5'-dimethoxyacetophenone).

Protocol 1: General Synthesis via Claisen Condensation

This protocol is adapted from a reported 3-step preparation of naturally occurring 2-(2-phenylethyl)chromones.

  • Ester Formation: The starting 2'-hydroxyacetophenone derivative is reacted with 3-phenylpropionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form a 1,3-diketone intermediate.[5]

  • Cyclization and Dehydration: The 1,3-diketone is then treated with a catalytic amount of acid (e.g., HCl) in a solvent like methanol (B129727) or acetic acid and heated to reflux to facilitate cyclization and dehydration, yielding the final 2-(2-phenylethyl)chromone (B1200894) product.[5] The reaction mixture is then cooled, purified using column chromatography to isolate the target compound.

cluster_synthesis General Synthesis Workflow start 2'-Hydroxy-4',5'-dimethoxyacetophenone step1 Esterification with 3-Phenylpropionyl Chloride start->step1 step2 Baker-Venkataraman Rearrangement (NaH, THF) step1->step2 step3 Acid-Catalyzed Cyclization (HCl, MeOH) step2->step3 end This compound step3->end

Caption: General workflow for the synthesis of 2-(2-phenylethyl)chromones.

Analytical Characterization

The identification and quantification of this compound in complex matrices like agarwood extracts are typically performed using liquid chromatography coupled with mass spectrometry.

Protocol 2: Analysis by UPLC-QTOF-MS

  • Sample Preparation: An extract of the agarwood sample is prepared, typically using methanol or ethanol, followed by filtration.

  • Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution is employed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).

  • Mass Spectrometric Detection: The eluent is introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS and data-dependent MS/MS scans are acquired.

  • Data Analysis: The compound is identified by comparing its retention time and accurate mass with a reference standard, and its structure is confirmed by analyzing the fragmentation pattern in the MS/MS spectrum.

cluster_analysis Analytical Workflow sample Agarwood Extract uplc UPLC Separation (C18 Column) sample->uplc ms ESI-QTOF-MS Detection (Positive Ion Mode) uplc->ms data Data Analysis (Retention Time, Accurate Mass, MS/MS) ms->data result Identification and Quantification data->result

Caption: Workflow for the analysis of this compound.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture wells, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value (the concentration required to inhibit 50% of NO production) is determined.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

The 2-(2-phenylethyl)chromone scaffold is a well-established pharmacophore for anti-inflammatory activity. Numerous derivatives have demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[6] While the specific IC₅₀ value for this compound has not been reported, structurally similar compounds show significant activity, suggesting its potential in this area.

Table 3: Anti-inflammatory Activity of Structurally Related 2-(2-Phenylethyl)chromones (Inhibition of NO Production in RAW 264.7 Cells)

CompoundIC₅₀ (µM)Reference
Dimeric PECs (various)7.0 - 12.0[1]
Substituted PECs (various)1.6 - 7.3[6]
Substituted PECs (various)4.0 - 13.0[7]
5,6,7,8-tetrahydro-PECs (various)3.68 - 13.04[8]
2-(2-phenylethyl)chromone-sesquiterpene hybrid22.31[9]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of many natural products, including PECs, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

This compound and related PECs are hypothesized to exert their anti-inflammatory effects by interfering with one or more steps in this pathway, ultimately leading to a reduction in the production of inflammatory mediators like NO.

cluster_pathway NF-κB Signaling Pathway and Inhibition cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription NO Nitric Oxide (NO) Genes->NO Translation (iNOS) Inhibitor 6,7-Dimethoxy-2- (2-phenylethyl)chromone Inhibitor->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->DNA

Caption: Inhibition of the NF-κB pathway by 2-(2-phenylethyl)chromones.

Conclusion

This compound is a structurally significant natural product with promising, yet underexplored, therapeutic potential. Its role as a key constituent of agarwood and the established anti-inflammatory activity of the broader PEC class make it a compelling candidate for further investigation in drug discovery, particularly for inflammatory conditions. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to synthesize, analyze, and evaluate the biological efficacy of this and related chromone derivatives. Future studies should focus on elucidating its precise molecular targets and confirming its activity in various preclinical models of inflammation.

References

The Emergence of 6,7-Dimethoxy-2-(2-phenylethyl)chromone as a Key Metabolic Marker in Agarwood Authenticity and Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6,7-Dimethoxy-2-(2-phenylethyl)chromone, a naturally occurring chromone (B188151) derivative, has garnered significant attention within the scientific community for its pivotal role as a metabolic marker in the authentication and quality evaluation of agarwood. This valuable resinous heartwood, produced by Aquilaria species, is highly prized in traditional medicine and perfumery. The increasing demand and the depletion of wild resources have necessitated robust analytical methods to differentiate between wild and cultivated agarwood, as well as to assess its quality based on chemical composition. This technical guide provides a comprehensive overview of this compound, detailing its significance, analytical methodologies for its quantification, and its place within the broader biosynthetic landscape of 2-(2-phenylethyl)chromones (PECs).

Introduction

Agarwood, also known as "oud" or "gaharu," is formed in response to stress, such as microbial infection or physical injury, in trees of the Aquilaria genus.[1] The resin is rich in a variety of bioactive compounds, with 2-(2-phenylethyl)chromones (PECs) being a characteristic and significant class of constituents responsible for its unique fragrance and pharmacological properties.[1][2] Among the diverse array of PECs, this compound has been identified as a key biomarker for distinguishing between wild and cultivated agarwood.[3][4][5] Its presence and relative abundance can also serve as an indicator of the quality and maturity of the agarwood resin.[6][7] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this important metabolic marker.

Role as a Metabolic Marker

Metabolomic studies employing advanced analytical techniques have consistently highlighted this compound as a differential metabolite. It is one of several diagnostic metabolic markers that can discriminate between wild and cultivated agarwood.[3][4][5] Furthermore, its concentration has been shown to vary with the duration of agarwood induction, making it a potential indicator of resin maturity and quality.[6]

Quantitative Data

The quantification of this compound in agarwood samples is crucial for its application as a metabolic marker. The following table summarizes representative quantitative data from various studies. It is important to note that the absolute concentrations can vary significantly depending on the Aquilaria species, geographical origin, and the method of agarwood induction.

Sample TypeInduction TimeAnalytical MethodRelative Content of this compoundReference
Artificially induced Aquilaria crassna2 years (S1)HPLC/DAD/ESI/MS/MSPresent[7]
Artificially induced Aquilaria crassna4 years (S2)HPLC/DAD/ESI/MS/MSIncreased trend from S1 to S3[7]
Artificially induced Aquilaria crassna5 years (S3)HPLC/DAD/ESI/MS/MSIncreased trend from S1 to S3[7]
"Qi-Nan" Agarwood (Aquilaria sinensis)12 months vs. 24 monthsGC-QTOF-MSShared differential metabolite[6]
"Qi-Nan" Agarwood (Aquilaria sinensis)6 months vs. 12 monthsGC-QTOF-MSShared differential metabolite[6]

Experimental Protocols

Accurate and reproducible quantification of this compound relies on well-defined experimental protocols. Below are detailed methodologies for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Hot Reflux Extraction

This method is suitable for the extraction of PECs from agarwood samples for subsequent analysis.

  • Pulverization: Grind the agarwood sample into a fine powder.

  • Extraction Solvent: Prepare a 50% ethanol-water solution.

  • Hot Reflux:

    • Accurately weigh a portion of the powdered agarwood.

    • Place the powder in a round-bottom flask and add the 50% ethanol (B145695) extraction solvent.

    • Connect the flask to a reflux condenser.

    • Heat the mixture to a gentle boil and maintain reflux for a specified period (e.g., 2 hours).

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to a smaller volume or to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.[8]

UPLC-MS/MS Analysis

This high-resolution and sensitive technique is well-suited for the targeted quantification of this compound in complex matrices.

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer.[8]

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 150 mm, 1.7 µm).[8]

  • Mobile Phase:

    • A: Acetonitrile[8]

    • B: 0.1% Formic acid in water[8]

  • Gradient Elution:

    • 0–29 min: 21%–50% A[8]

    • 29–34 min: 50%–70% A[8]

    • 34–42 min: 70%–90% A[8]

    • 42–45 min: 90%–100% A[8]

    • 45–48 min: 100% A[8]

  • Flow Rate: 0.1 mL/min[8]

  • Column Temperature: 25°C[8]

  • Injection Volume: 2 µL[8]

  • Detection Wavelength (UV): 252 nm[8]

  • Mass Spectrometry (ESI-QTOF-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

    • Capillary Voltage: -4000 V[7]

    • End Plate Voltage: -500 V[7]

    • Drying Gas Temperature: 250 °C[7]

    • Nebulizer Pressure: 15 psi[7]

    • Scan Range: m/z 70 to 2200[7]

GC-MS Analysis

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like PECs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysoxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the analyte concentration.

  • Temperature Program: An optimized temperature gradient is required to ensure the separation of target analytes.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

  • Note: Derivatization may be required for some PECs to increase their volatility.[10][11]

Biosynthesis of 2-(2-phenylethyl)chromones

This compound is a product of the broader 2-(2-phenylethyl)chromone (B1200894) (PEC) biosynthetic pathway in Aquilaria species. This pathway is a branch of the phenylpropanoid pathway and involves key enzymes such as polyketide synthase (PKS).

PEC_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H/4CL PKS Type III Polyketide Synthase (PKS) p_Coumaroyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS PEC_backbone 2-(2-phenylethyl)chromone Backbone PKS->PEC_backbone Hydroxylation Hydroxylation (CYPs) PEC_backbone->Hydroxylation Hydroxylated_PECs Hydroxylated PECs Hydroxylation->Hydroxylated_PECs Methylation Methylation (OMTs) Hydroxylated_PECs->Methylation Target_Compound This compound Methylation->Target_Compound

Figure 1. Proposed biosynthetic pathway of this compound.

The biosynthesis of the 2-(2-phenylethyl)chromone backbone is initiated by the condensation of precursors derived from the phenylpropanoid pathway, such as p-Coumaroyl-CoA, with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS).[1][12] Subsequent modifications, including hydroxylation by cytochrome P450 monooxygenases (CYPs) and methylation by O-methyltransferases (OMTs), lead to the formation of a diverse range of PECs, including this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in agarwood.

Experimental_Workflow Start Agarwood Sample Grinding Grinding and Pulverization Start->Grinding Extraction Hot Reflux Extraction (50% Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Analysis UPLC-MS/MS or GC-MS Analysis Filtration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Determination of This compound Concentration Data_Processing->Result

Figure 2. General experimental workflow for chromone analysis.

Conclusion

This compound stands out as a critical metabolic marker for the authentication and quality control of agarwood. Its reliable quantification, through robust analytical methods like UPLC-MS/MS and GC-MS, provides a scientific basis for distinguishing between wild and cultivated sources and for assessing the maturity of the resin. The detailed experimental protocols and understanding of its biosynthetic origin presented in this guide offer a valuable resource for researchers and industry professionals working with this important natural product. Further research focusing on the absolute quantification of this marker across a wider range of Aquilaria species and geographical locations will continue to enhance its utility in ensuring the quality and authenticity of agarwood products.

References

An In-depth Technical Guide to 6,7-Dimethoxy-2-(2-phenylethyl)chromone and its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2] Among these, 6,7-Dimethoxy-2-(2-phenylethyl)chromone stands out as a significant bioactive molecule. Characterized by a chromone (B188151) core linked to a phenylethyl group at the C-2 position, this scaffold has garnered considerable interest in the scientific community due to its diverse pharmacological properties.[1][2] Preclinical studies have demonstrated the potential of these compounds as anti-inflammatory, neuroprotective, and cytotoxic agents, highlighting their promise as lead structures in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of this compound and its analogues, detailing their synthesis, biological activities with quantitative data, and the underlying molecular mechanisms of action.

Quantitative Biological Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound and Analogues

CompoundAssayCell LineIC₅₀ (µM)Reference
This compoundSuperoxide Anion Generation (fMLP/CB-induced)Human Neutrophils11.54 ± 2.19[1]
This compoundElastase Release (fMLP/CB-induced)Human Neutrophils10.48 ± 1.35[1]
7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation (fMLP/CB-induced)Human Neutrophils4.62 ± 1.48[1]
7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromoneElastase Release (fMLP/CB-induced)Human Neutrophils3.91 ± 0.87[1]
Unnamed PEC DerivativesNitric Oxide Production (LPS-stimulated)RAW 264.71.6 - 7.3[2]
7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromoneNitric Oxide Production (LPS-stimulated)RAW 264.74.0 - 13.0[2]
Aquisinenin GNitric Oxide Production (LPS-stimulated)RAW 264.722.31 ± 0.42[2]

Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromone (B1200894) Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Dimeric 2-(2-phenethyl)chromone (Compound 1)K562Leukemia13.40 - 28.96[1]
Flavonoid-2-(2-phenethyl)chromone (Compound 2)K562, SGC-7901, BEL-7402, A549, HeLaLeukemia, Gastric, Liver, Lung, Cervical4.96 - 44.34[1]
7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromoneSMMC-7721, MGC-803, OV-90Liver, Gastric, Ovarian18.82 - 37.95 µg/mL[2]
6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromoneSMMC-7721, MGC-803, OV-90Liver, Gastric, Ovarian18.82 - 37.95 µg/mL[2]

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

CompoundCell LineNeurotoxic InsultActivityConcentrationReference
This compound (11)PC12Corticosterone-induced injuryWeak protective effect (P < 0.05)20 µM[3]
5,6-dihydroxy-2-(2-phenylethyl)chromone (5)PC12Corticosterone-induced injurySignificant protective effect (P < 0.001)20 µM[3]
6-hydroxy-2-(2-phenylethyl)chromone (17)PC12Corticosterone-induced injurySignificant protective effect (P < 0.001)5 to 40 µM[4]
Agarotetrol (9)PC12Corticosterone-induced injurySignificant protective effect (P < 0.001)5 to 40 µM[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and key biological assays cited in this guide.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2'-hydroxy-4',5'-dimethoxyacetophenone.

Step 1: Claisen-Schmidt Condensation to form a Chalcone (B49325)

  • To a solution of 2'-hydroxy-4',5'-dimethoxyacetophenone (1 equivalent) and benzaldehyde (B42025) (1.1 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (B78521) (3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until the pH is acidic.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield the corresponding chalcone.

Step 2: Oxidative Cyclization to form the Chromone Ring

  • Dissolve the chalcone from Step 1 in dimethyl sulfoxide (B87167) (DMSO).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a sodium thiosulfate (B1220275) solution to quench the excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 2-styryl-6,7-dimethoxychromone.

Step 3: Reduction of the Styryl Double Bond

  • To a solution of 2-styryl-6,7-dimethoxychromone (1 equivalent) in methanol, add ammonium (B1175870) formate (B1220265) (4 equivalents) and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Add ice-cold water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Assays

1. MTT Assay for Cytotoxicity [5]

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., K562, BEL-7402, SGC-7901) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages [2]

This assay measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced NO production.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

3. Neuroprotection Assay in Primary Cortical Neurons [2]

This assay evaluates the ability of the compounds to protect neurons from excitotoxicity.

  • Primary Cortical Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat pups and culture them in a neurobasal medium supplemented with B27 and L-glutamine on poly-D-lysine coated plates.

  • Compound Pre-treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with different concentrations of the test compounds for 2 hours.

  • Induction of Neurotoxicity: Expose the neurons to a neurotoxic agent, such as glutamate (B1630785) (100 µM) or corticosterone (B1669441) (100 µM), for 24 hours.

  • Assessment of Cell Viability: Measure neuronal viability using the MTT assay as described above or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantifying the fluorescence.

  • Data Analysis: Calculate the percentage of neuronal survival relative to the control group (treated with the neurotoxin alone).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogues are attributed to their ability to modulate key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 2-(2-Phenylethyl)chromone derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex or preventing the nuclear translocation of NF-κB.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Chromone 6,7-Dimethoxy-2- (2-phenylethyl)chromone Chromone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). Some phytochemicals, likely including 2-(2-phenylethyl)chromones, can activate this pathway, contributing to their neuroprotective effects.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to HO1 HO-1 & Other Cytoprotective Genes ARE->HO1 Induces Expression Chromone 6,7-Dimethoxy-2- (2-phenylethyl)chromone Chromone->Keap1_Nrf2 Promotes dissociation

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Modulation of the CREB-BDNF Pathway

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of this pathway, often through the phosphorylation of CREB, leads to the increased expression of BDNF, which in turn promotes neuronal health. The neuroprotective effects of some 2-(2-phenylethyl)chromones may be mediated through the positive modulation of this pathway, leading to enhanced neuronal resilience.

CREB_BDNF_Pathway Chromone 6,7-Dimethoxy-2- (2-phenylethyl)chromone Upstream_Kinases Upstream Kinases (e.g., PKA, CaMK) Chromone->Upstream_Kinases Activates CREB CREB Upstream_Kinases->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Nucleus Nucleus pCREB->Nucleus Active in BDNF_Gene BDNF Gene Nucleus->BDNF_Gene Binds to promoter BDNF BDNF Protein BDNF_Gene->BDNF Induces Expression Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Promotes

Caption: Modulation of the CREB-BDNF neuroprotective pathway by this compound.

Drug Discovery and Development Workflow

The exploration of this compound and its analogues as potential therapeutic agents follows a structured drug discovery workflow. This process begins with the identification and synthesis of novel derivatives, followed by a series of in vitro and in vivo evaluations to assess their efficacy and safety.

Drug_Discovery_Workflow Start Start: Identification of This compound from Natural Sources Synthesis Synthesis of Analogues & Derivatives Start->Synthesis HTS High-Throughput Screening (in vitro assays) Synthesis->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Identified Hits Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Promising Candidates Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for 2-(2-phenylethyl)chromone derivatives.

Conclusion

This compound and its analogues represent a promising class of bioactive compounds with therapeutic potential in inflammatory diseases, neurodegenerative disorders, and cancer. Their ability to modulate key signaling pathways such as NF-κB, Nrf2/HO-1, and CREB-BDNF provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design of new derivatives with improved potency and selectivity, and paving the way for future preclinical and clinical development. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

CAS number and molecular weight of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in the resinous heartwood of Aquilaria species, commonly known as agarwood. This class of compounds, characterized by a chromone core with a phenylethyl substituent at the 2-position, has garnered significant scientific interest due to a range of biological activities. Emerging research has highlighted the anti-inflammatory potential of this compound and related analogues, making it a molecule of interest for further investigation in the context of inflammatory disease research and drug development.

This technical guide provides a comprehensive overview of the key chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its anti-inflammatory effects.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 84294-87-1
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.34 g/mol
Appearance Not explicitly stated in the literature; likely a crystalline solid.
Purity Commercially available with purity ≥98%.[1]
Solubility Soluble in organic solvents such as DMSO.
Storage Store at -20°C for long-term stability.

Biological Activity: Anti-inflammatory Effects

This compound has been identified as an inhibitor of key inflammatory pathways. In vitro studies have demonstrated its ability to modulate inflammatory responses in macrophage cell lines, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of Nitric Oxide (NO) Production
Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS and COX-2. This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages. This inhibition is a key mechanism underlying its anti-inflammatory effects.

The simplified signaling pathway for LPS-induced NF-κB activation and its potential inhibition by this compound is depicted below.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes Induces transcription of Chromone This compound Chromone->IKK_complex Inhibits

Figure 1. Simplified NF-κB signaling pathway and the putative inhibitory action.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound.

Cell Culture

RAW 264.7 murine macrophage cells are a suitable model for these assays.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • 96-well white, clear-bottom cell culture plates.

  • LPS from E. coli.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure luminescence using a luminometer.

Experimental Workflow Diagram

The general workflow for assessing the anti-inflammatory effects of the compound is outlined below.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with This compound seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours (NO Assay) or 6-8 hours (NF-κB Assay) stimulation->incubation no_assay Nitric Oxide (Griess) Assay incubation->no_assay nfkb_assay NF-κB Luciferase Reporter Assay incubation->nfkb_assay data_analysis Data Analysis and IC₅₀ Determination no_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. This technical guide provides foundational information and detailed experimental protocols to facilitate further research into its mechanism of action and therapeutic potential. The provided methodologies can be adapted to investigate the effects of this compound on other inflammatory markers and in different cell types or disease models. Further studies are warranted to fully elucidate its pharmacological profile and to determine its efficacy and safety in preclinical models of inflammatory diseases.

References

A Comprehensive Review of the Biological Activities of 2-(2-Phenylethyl)chromones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities of 2-(2-phenylethyl)chromones, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the anticancer, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibitory properties of this promising class of natural products, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Introduction

2-(2-Phenylethyl)chromones are a unique class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1] Characterized by a chromone (B188151) core linked to a phenylethyl group at the C-2 position, these compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. Preclinical studies have consistently highlighted their potential as lead compounds in the development of new therapeutic agents for a range of diseases. This guide provides a detailed overview of their biological activities, supported by quantitative data and established experimental methodologies.

Anticancer Activity

A growing body of evidence suggests that 2-(2-phenylethyl)chromone (B1200894) derivatives possess cytotoxic effects against various human cancer cell lines. These compounds have demonstrated the ability to induce cell death, positioning them as potential candidates for anticancer drug development.

Table 1: Cytotoxic Activity of 2-(2-Phenylethyl)chromone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Dimeric 2-(2-phenylethyl)chromoneK562 (Leukemia)4.96 - 44.34[2]
Dimeric 2-(2-phenylethyl)chromoneBEL-7402 (Hepatoma)4.96 - 44.34[2]
Dimeric 2-(2-phenylethyl)chromoneA549 (Lung)4.96 - 44.34[2]
Dimeric 2-(2-phenylethyl)chromoneHCT-116 (Colon)4.96 - 44.34[2]
Dimeric 2-(2-phenylethyl)chromonePC-3 (Prostate)4.96 - 44.34[2]
7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromoneSMMC-7721 (Hepatoma)18.82 - 37.95 (µg/mL)[3]
6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromoneMGC-803 (Gastric)18.82 - 37.95 (µg/mL)[3]
Various derivativesOV-90 (Ovarian)18.82 - 37.95 (µg/mL)[3]
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneK562 (Leukemia)8.36[4]
6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromoneBEL-7402 (Hepatoma)5.76[4]
Aquisinenin GK562 (Leukemia)72.37 ± 0.20[5]
Aquisinenin GBEL-7402 (Hepatoma)61.47 ± 0.22[5]

Anti-inflammatory Activity

One of the most well-documented biological activities of 2-(2-phenylethyl)chromones is their potent anti-inflammatory effect. Many of these compounds effectively suppress the production of pro-inflammatory mediators in immune cells, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Table 2: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC50 (µM)Reference
Aquichromone C (8-epi)Significant dose-dependent activity[6]
Various derivatives1.6 - 7.3[7]
Dimeric derivatives7.0 - 12.0[8]
Aquisinenin G22.31 ± 0.42[5]
Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory action of many 2-(2-phenylethyl)chromones is mediated by their ability to interfere with the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO). Certain 2-(2-phenylethyl)chromones have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

G Inhibition of NF-κB Signaling by 2-(2-Phenylethyl)chromones cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->Pro_inflammatory_genes activates NO Nitric Oxide (NO) Pro_inflammatory_genes->NO leads to Chromones 2-(2-Phenylethyl)chromones Chromones->IKK inhibits

Caption: Inhibition of NF-κB signaling by 2-(2-phenylethyl)chromones.

Neuroprotective Activity

Several 2-(2-phenylethyl)chromone derivatives have demonstrated significant neuroprotective effects in various in vitro models. These compounds have been shown to protect neuronal cells from damage induced by neurotoxins such as glutamate (B1630785) and corticosterone, as well as oxidative stress.[1][9]

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

CompoundNeuroprotective EffectCell LineReference
6,8-dihydroxy-2-[2-(3-hydroxy-4'-methoxyphenyl)ethyl]chromoneIncreased cell viability by 82.2% against glutamate-induced neurotoxicityPC12[1]
6,8-dihydroxy-2-[2-(3-hydroxy-4'-methoxyphenyl)ethyl]chromoneIncreased cell viability by 86.9% against corticosterone-induced neurotoxicityU251 glioma[1]
5-hydroxy-2-(2-phenylethyl)chromoneSignificant neuroprotection against glutamate-induced neurotoxicityPrimary rat cortical cells[7]
5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromoneSignificant neuroprotection against glutamate-induced neurotoxicityPrimary rat cortical cells[7]
Aquisinenin G and IEnhanced cell viability against H₂O₂-induced apoptosisSH-SY5Y[5]
Putative Neuroprotective Signaling Pathways

The neuroprotective effects of 2-(2-phenylethyl)chromones are thought to be mediated through multiple mechanisms, including the activation of pro-survival signaling pathways like the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways play crucial roles in promoting cell survival, reducing apoptosis, and combating oxidative stress.

G Putative Neuroprotective Signaling Pathways of 2-(2-Phenylethyl)chromones Chromones 2-(2-Phenylethyl)chromones PI3K PI3K Chromones->PI3K activates MAPK MAPK (e.g., ERK) Chromones->MAPK activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax inhibits MAPK->CREB activates CREB->Bcl2 upregulates Bcl2->Bax inhibits CellSurvival Cell Survival Bcl2->CellSurvival promotes Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Putative neuroprotective signaling pathways of 2-(2-phenylethyl)chromones.

Antimicrobial Activity

While the antimicrobial properties of 2-(2-phenylethyl)chromones have been reported, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively documented in the readily available literature. Some studies indicate significant antibacterial activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity against Candida species.[10] Further research is required to fully characterize the antimicrobial spectrum and potency of these compounds.

Enzyme Inhibitory Activities

2-(2-Phenylethyl)chromones have been shown to inhibit several key enzymes implicated in various diseases, highlighting their potential as therapeutic agents.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Certain 2-(2-phenylethyl)chromone derivatives have exhibited inhibitory activity against AChE.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundInhibition (%) at 50 µg/mLReference
Tetrahydrochromone A17.5 - 47.9[11]
Tetrahydrochromone B17.5 - 47.9[11]
Tetrahydrochromone K-M17.5 - 47.9[11]
Oxidoagarochromone A17.5 - 47.9[11]
α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can help manage postprandial hyperglycemia in diabetic patients. Several 2-(2-phenylethyl)chromones have demonstrated potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose.

Table 5: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Reference
Various derivatives7.8 ± 0.3 to 137.7 ± 3.0
Acarbose (positive control)743.4 ± 3.3
Genistein (positive control)8.3 ± 0.1
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Some 2-(2-phenylethyl)chromones have been identified as tyrosinase inhibitors.

Table 6: Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Reference
Compound 1389.0 ± 1.7[10]
Compound 1451.5 ± 0.6[10]
Kojic acid (positive control)46.1 ± 1.3[10]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of 2-(2-phenylethyl)chromones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Workflow for MTT Cytotoxicity Assay Seed_cells 1. Seed cells in a 96-well plate Incubate1 2. Incubate overnight Seed_cells->Incubate1 Add_compound 3. Add 2-(2-phenylethyl)chromones (various concentrations) Incubate1->Add_compound Incubate2 4. Incubate for 24-72 hours Add_compound->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate for 3-4 hours Add_MTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure 8. Measure absorbance (570 nm) Solubilize->Measure Analyze 9. Calculate cell viability and IC50 values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(2-phenylethyl)chromone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by cells in culture.

G Workflow for Griess Assay for Nitric Oxide Seed_cells 1. Seed RAW 264.7 cells in a 96-well plate Incubate1 2. Incubate for 24 hours Seed_cells->Incubate1 Pretreat 3. Pre-treat with 2-(2-phenylethyl)chromones Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate for 24 hours Stimulate->Incubate2 Collect_supernatant 6. Collect cell culture supernatant Incubate2->Collect_supernatant Add_Griess 7. Add Griess reagent to supernatant Collect_supernatant->Add_Griess Incubate3 8. Incubate for 10-15 minutes Add_Griess->Incubate3 Measure 9. Measure absorbance (540 nm) Incubate3->Measure Analyze 10. Calculate nitrite concentration and % inhibition Measure->Analyze

Caption: Workflow for the Griess assay for nitric oxide.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-(2-phenylethyl)chromone compounds for 2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce nitric oxide production and incubate for 24 hours.[8]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[8]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[8]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase (AChE) activity.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a 14 mM solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water, and a solution of AChE in the buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the 2-(2-phenylethyl)chromone test solution to the test wells. For the control wells, add 10 µL of buffer instead of the test solution.

  • Enzyme Addition: Add 10 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Detailed Protocol:

  • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the 2-(2-phenylethyl)chromone test compound at various concentrations and incubate for 5 minutes at 37°C.

  • Substrate Addition: Add pNPG solution to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829).

Detailed Protocol:

  • Reaction Mixture: In a 96-well plate, mix a solution of L-DOPA with the 2-(2-phenylethyl)chromone test compound at various concentrations in a phosphate buffer (pH 6.8).[7]

  • Enzyme Addition: Add mushroom tyrosinase solution to the wells to start the reaction.[7]

  • Incubation: Incubate the plate at 37°C for 25 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the formed dopachrome at 490 nm.[7]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Conclusion

2-(2-Phenylethyl)chromones represent a class of natural products with a remarkable breadth of biological activities. Their demonstrated anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties underscore their significant potential for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers interested in exploring the pharmacological potential of these fascinating molecules, offering a comprehensive summary of their activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. Further research, particularly in the areas of antimicrobial activity and in vivo efficacy, is warranted to fully elucidate the therapeutic promise of 2-(2-phenylethyl)chromones.

References

The Discovery of 6,7-Dimethoxy-2-(2-phenylethyl)chromone in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of its discovery in traditional medicine, isolation, characterization, and key biological activities. The compound is primarily found in agarwood, the resinous heartwood of Aquilaria species, which has a long history of use in traditional Chinese medicine.[1][2] Agarwood, known as "Chen Xiang," has been traditionally used to treat a variety of ailments, including circulatory disorders, abdominal pain, and vomiting.[1] this compound is also considered a metabolic marker that can be used to differentiate between wild and cultivated agarwood.[3][4]

Data Presentation

The following tables summarize the key quantitative data associated with this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₈O₄[5]
Molecular Weight310.34 g/mol [5]
CAS Number84294-87-1[5]
AppearanceWhite to off-white solid[5]

Table 2: Biological Activity of 2-(2-phenylethyl)chromone (B1200894) Derivatives

CompoundBiological ActivityAssayIC₅₀ (µM)Source
2-(2-phenylethyl)chromone derivativesAnti-inflammatoryNO Production Inhibition in LPS-stimulated RAW264.7 cells4.0 - 13.0[6]
5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivativesAnti-inflammatoryNO Production Inhibition in LPS-stimulated RAW264.7 cells3.68 - 13.04[7]
(5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromoneAnti-inflammatoryNO Production Inhibition in LPS-stimulated RAW264.7 cells3.46[8]
Indomethacin (Positive Control)Anti-inflammatoryNO Production Inhibition in LPS-stimulated RAW264.7 cells23.03[7]

Experimental Protocols

Isolation of this compound from Aquilaria sinensis

This protocol describes a general method for the isolation of 2-(2-phenylethyl)chromones from agarwood, which can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dried and powdered agarwood from Aquilaria sinensis is extracted with 95% ethanol (B145695) at room temperature.

    • The extraction is typically repeated three times to ensure maximum yield.

    • The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which is typically rich in chromone (B188151) derivatives, is selected for further purification.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

    • A gradient elution system of chloroform-methanol is commonly used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water mobile phase.

  • Structure Elucidation:

    • The purified compound is identified as this compound by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.[9]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

    • The cells are then pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Nitric Oxide:

    • The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • An equal volume of the cell culture supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Neuroprotective Activity Assay: Corticosterone-induced Neurotoxicity in PC12 Cells
  • Cell Culture:

    • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 2 hours.

    • Neurotoxicity is induced by adding corticosterone (B1669441) to a final concentration of 100 µM and incubating for 24 hours.[10]

  • Cell Viability Assessment:

    • Cell viability is assessed using the MTT assay.

    • MTT solution is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

Antioxidant Activity Assay: ABTS Radical Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+):

    • A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Assay Procedure:

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of this compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of 2-(2-phenylethyl)chromones are partly attributed to the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Induces Chromone This compound Chromone->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Modulation of AMPK/mTOR Signaling in Neuroprotection

Corticosterone-induced neurotoxicity can be mitigated by compounds that modulate the AMPK/mTOR signaling pathway, which is involved in autophagy and cell survival.

G CORT Corticosterone AMPK AMPK CORT->AMPK Inhibits mTOR mTOR CORT->mTOR Activates AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Promotes Survival Cell Survival Autophagy->Survival Promotes Chromone This compound Chromone->AMPK Activates

Caption: Neuroprotective mechanism through modulation of the AMPK/mTOR pathway.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of natural products for biological activity.

G cluster_0 Isolation & Identification cluster_1 Bioactivity Assays cluster_2 Data Analysis Plant Plant Material (Aquilaria sinensis) Extraction Extraction Plant->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification (HPLC) Fractionation->Purification Identification Structure Elucidation (NMR, MS) Purification->Identification AntiInflammatory Anti-inflammatory Assay Identification->AntiInflammatory Neuroprotective Neuroprotective Assay Identification->Neuroprotective Antioxidant Antioxidant Assay Identification->Antioxidant IC50 IC₅₀ Determination AntiInflammatory->IC50 Neuroprotective->IC50 Antioxidant->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A generalized workflow for natural product discovery and bioactivity evaluation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-2-(2-phenylethyl)chromone is a significant bioactive compound found in agarwood, the resinous heartwood of Aquilaria species.[1] It serves as a key metabolic marker for distinguishing between wild and cultivated agarwood.[2] The quantification of this chromone (B188151) derivative is crucial for the quality control of agarwood-derived products, pharmacokinetic studies, and exploring its pharmacological potential. This document provides detailed analytical methods and protocols for the accurate quantification of this compound in various matrices.

Analytical Methods Overview

Several analytical techniques have been established for the quantification of 2-(2-phenylethyl)chromones, including this compound. The most prominent and effective methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][5] UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices like plasma and for trace-level quantification.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods used for the quantification of this compound and related compounds.

Table 1: UPLC-MS/MS Method Validation Data for 2-(2-phenylethyl)chromones in Rat Plasma[3]

ParameterThis compound & other chromones
Linearity (r²)> 0.99
Accuracy (RE%)Within ±15%
Precision (RSD%)≤ 15%
Mean Absolute Recovery (%)73.31 - 94.76
Matrix Effect (RSD%)< 15%

Table 2: Representative HPLC-UV Method Parameters

ParameterValue
ColumnC18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[5]
Mobile PhaseGradient of methanol (B129727) and water (containing 0.1% formic acid)[5]
Flow Rate1.0 mL/min[5]
Detection Wavelength254 nm[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of six 2-(2-phenylethyl)chromones, including this compound, in rat plasma.[3]

1. Sample Preparation:

  • To 100 µL of plasma sample, add a specific amount of internal standard solution.

  • Precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC[3]

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm)[3]

  • Mobile Phase:

    • A: 0.2% formic acid in water[3]

    • B: Acetonitrile[3]

  • Gradient Elution: A time-programmed gradient elution should be optimized to ensure adequate separation of the analyte from other components.

  • Flow Rate: An appropriate flow rate should be determined based on the column dimensions and particle size.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C[6]) to ensure reproducibility.

  • Injection Volume: 2 µL[6]

  • Mass Spectrometer: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with a positive ionization source.[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized for maximum sensitivity.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General HPLC-UV Method for the Analysis of 2-(2-phenylethyl)chromones in Plant Extracts

This protocol provides a general framework for the quantification of 2-(2-phenylethyl)chromones in plant extracts, which can be adapted for this compound.[4][6]

1. Sample Preparation:

  • Extraction: Extract the powdered plant material (e.g., agarwood) with a suitable solvent such as methanol or a 50% ethanol (B145695) solution using methods like hot reflux or ultrasonic-assisted extraction.[6]

  • Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.[7]

2. HPLC Conditions:

  • Chromatographic System: A standard HPLC system with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid is commonly used.[5] The gradient program should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 254 nm.[5]

  • Injection Volume: Typically 10-20 µL.

3. Data Analysis:

  • Prepare calibration standards of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Calibration Curve Construction Detect->Calibrate Quantify Quantification Calibrate->Quantify

Caption: UPLC-MS/MS analysis workflow.

G cluster_pathway Biosynthesis of 2-(2-phenylethyl)chromones (PECs) Backbone 2-(2-phenylethyl)chromone Backbone Formation (Type III Polyketide Synthase & Cyclases) Modification Generation of Diverse PECs (Cyclooxygenase, Hydroxylase, Reductase) Backbone->Modification Methylation Methylated PECs Formation (O-methyltransferases - OMTs) Modification->Methylation Target This compound Methylation->Target

Caption: Biosynthesis of PECs.

References

Application Note: Quantitative Analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise, and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone. This compound is a significant natural product found in agarwood and serves as a key metabolic marker.[1][2] The developed method is suitable for the accurate quantification of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic constituents of agarwood, a highly valued resinous heartwood used in traditional medicine and perfumery.[3][4] The quantification of specific PECs like this compound is crucial for the quality control of agarwood and for research into its pharmacological properties.[5][6] High-Performance Liquid Chromatography with UV detection is a widely used analytical technique that offers the necessary selectivity and sensitivity for the analysis of such compounds.[7] This document provides a detailed protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Software: Data acquisition and processing software (e.g., Chemstation).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Acetic Acid (analytical grade).

  • Standard: this compound reference standard (≥98% purity).

Preparation of Solutions
  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water:Acetic Acid (99.5:0.5, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The separation is achieved using a gradient elution program.

ParameterValue
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: Water:Acetic Acid (99.5:0.5, v/v)
Gradient 0-60 min, 25-55% A60-80 min, 55-80% A80-90 min, 80-100% A90-95 min, 100% A
Flow Rate 0.4 mL/min
Column Temperature 26 °C
Injection Volume 20 µL
UV Detection Wavelength 254 nm

Table 1: HPLC-UV Chromatographic Conditions.

Sample Preparation

For the analysis of this compound in a sample matrix such as an herbal extract:

  • Accurately weigh 1 g of the powdered sample.

  • Extract with 25 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 98 - 102%

Table 2: Summary of Method Validation Parameters.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for HPLC-UV Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Extract Solvent Extraction Sample->Extract Standard Weigh Reference Standard Dilute Prepare Working Standards Standard->Dilute Filter_S Filter Sample Extract Extract->Filter_S Filter_St Prepare Calibration Curve Dilute->Filter_St Inject Inject into HPLC Filter_S->Inject Filter_St->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Figure 1: Experimental Workflow for HPLC-UV Analysis

Method Validation Logic

G Figure 2: Logical Flow of HPLC Method Validation MethodDev Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Robustness Robustness MethodDev->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection Linearity->LOD Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ Limit of Quantitation LOD->LOQ LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Figure 2: Logical Flow of HPLC Method Validation

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists working with this and similar compounds.

References

Application Notes and Protocols for the GC-MS Identification of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromone (B188151) derivatives represent a diverse class of heterocyclic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds. However, due to their polarity, derivatization is often required to enhance volatility and thermal stability for successful GC-MS analysis. This document provides a detailed protocol for the silylation and subsequent GC-MS analysis of chromone derivatives.

Introduction

Chromones (4H-1-benzopyran-4-ones) and their derivatives are prevalent in various natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] Their therapeutic potential has led to increased interest in their identification and characterization in complex matrices. GC-MS offers high chromatographic resolution and sensitive detection, making it a suitable technique for analyzing these compounds. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[3]

Many chromone derivatives possess polar functional groups, such as hydroxyl and carboxyl groups, which make them non-volatile and prone to thermal degradation in the GC inlet and column.[4] Chemical derivatization, particularly silylation, is a critical step to overcome these limitations by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability.[1][5] This protocol details a robust silylation procedure and optimized GC-MS parameters for the analysis of chromone derivatives.

Experimental Protocols

Sample Preparation and Derivatization

A two-step derivatization process involving methoximation followed by silylation is recommended for chromone derivatives, especially those containing carbonyl groups, to prevent the formation of multiple isomers.[1] For chromones without interfering carbonyl groups, a single-step silylation is sufficient.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Drying: Accurately weigh 1-10 mg of the chromone derivative sample or plant extract into a GC vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen.[1][6]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to dissolve the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial. A molar excess of the silylating reagent (at least a 2:1 ratio to active hydrogens) is recommended to ensure complete derivatization.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 4 hours in a heating block or oven.[3]

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can be injected directly into the GC-MS system. If the concentration is high, it can be diluted with an appropriate anhydrous solvent like hexane (B92381) or dichloromethane. For best results, analyze the derivatized sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis.[1]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of silylated chromone derivatives. Optimization may be required based on the specific analytes and instrument.

Gas Chromatograph (GC) Parameters:

  • Column: DB-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 10°C/min.

    • Ramp 2: Increase to 310°C at a rate of 20°C/min.

    • Hold at 310°C for 6 minutes.[3]

  • Total Run Time: 27.5 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Ion Source Temperature: 230°C.[2]

  • Transfer Line Temperature: 280°C.[3]

  • Mass Range: m/z 50-650.

  • Scan Rate: 1.5 scans/s.

Data Presentation and Analysis

Identification of chromone derivatives is achieved by comparing their retention times and mass spectra with those of authentic standards or with established mass spectral libraries such as NIST. The fragmentation patterns of TMS-derivatized chromones are key to their identification. Common fragments include the TMS ion at m/z 73 ([Si(CH3)3]+) and losses of methyl groups (M-15).

Table 1: Representative Quantitative Data for Selected Chromone and Flavonoid Derivatives (as TMS derivatives)

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Chromone-3-carbonitrile-171-
5-hydroxy-6,7,8-trimethoxy-2,3-dimethyl-chromone8.980--
Quercetin-TMS21.952872758, 644, 530
(+)-Catechin-TMS--257, 327
(-)-Epicatechin-TMS--257, 327
Ferulic acid-TMS--257, 327
o-Hydroxybenzoic acid-TMS--257, 327
p-Hydroxyphenylacetic acid-TMS--257, 327

Note: The data for chromone derivatives is limited in public databases. The table includes data for structurally related flavonoids to illustrate the expected data format. Researchers should build their own spectral libraries with authentic chromone standards for reliable identification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Chromone Sample (e.g., plant extract) dry Evaporation to Dryness (Nitrogen Stream) sample->dry dissolve Dissolution (Anhydrous Pyridine) dry->dissolve derivatize Silylation (BSTFA + 1% TMCS, 70°C, 4h) dissolve->derivatize injection GC Injection (1 µL, Splitless) derivatize->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-650) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram spectra Mass Spectra Acquisition chromatogram->spectra identification Compound Identification (Retention Time & Library Match) spectra->identification quantification Quantification (Peak Area vs. Internal Standard) identification->quantification

Caption: Workflow for the GC-MS analysis of chromone derivatives.

Signaling Pathway Inhibition by Chromone Derivatives

Some flavonoid and chromone-like compounds have been shown to exhibit anti-inflammatory activity by inhibiting the NLRP3 inflammasome pathway, which is often mediated by GSK3β and NF-κB signaling.[8][9]

signaling_pathway cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Inhibition stimulus Inflammatory Stimuli (e.g., LPS, ATP) tlr4 TLR4 stimulus->tlr4 nfkb NF-κB Activation tlr4->nfkb gsk3b GSK3β Activation nfkb->gsk3b nlrp3 NLRP3 Inflammasome Assembly gsk3b->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-inflammatory Cytokines (IL-1β, IL-18) caspase1->il1b chromone Chromone Derivatives chromone->gsk3b Inhibition chromone->nlrp3 Inhibition

Caption: Inhibition of the GSK3β/NF-κB/NLRP3 pathway by chromone derivatives.

Conclusion

The protocol described provides a reliable and reproducible method for the identification of chromone derivatives using GC-MS. Proper sample preparation, particularly the silylation step, is crucial for achieving good chromatographic separation and sensitive detection. The provided GC-MS parameters can serve as a starting point for method development. For accurate identification, it is essential for researchers to develop their own spectral libraries using authentic standards of the chromone derivatives of interest. The anti-inflammatory potential of some chromones through the inhibition of pathways like the NLRP3 inflammasome highlights the importance of robust analytical methods for their study in drug discovery and development.

References

Application Note: Sensitive and Robust Quantification of 6,7-Dimethoxy-2-(2-phenylethyl)chromone in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 6,7-Dimethoxy-2-(2-phenylethyl)chromone in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a complex biological matrix.

Introduction

This compound is a naturally occurring chromone (B188151) derivative that has garnered interest in drug discovery and development due to its potential pharmacological activities. To accurately assess its pharmacokinetic properties and metabolic fate, a robust and sensitive bioanalytical method is essential. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the ideal platform for quantifying low concentrations of small molecules in complex biological fluids.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • 6-Methoxy-2-(2-phenylethyl)chromone (Internal Standard, IS, purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC system equipped with a binary solvent manager and a sample manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions

A reverse-phase separation was optimized to achieve a sharp peak shape and rapid elution for the analyte and internal standard.

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5.0 minutes

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.00.47030
0.50.47030
2.50.4595
3.50.4595
3.60.47030
5.00.47030
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of the analyte and internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
This compound311.1191.1163.13520
6-Methoxy-2-(2-phenylethyl)chromone (IS)281.1161.1131.13018

Note: The fragmentation of 2-(2-phenylethyl)chromones often involves cleavage of the bond between the chromone and phenyl moieties.

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL) concentrations in the same manner.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the calibration curve and quality control samples to demonstrate the expected performance of the method.

Table 3: Hypothetical Calibration Curve and QC Sample Data

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Calibration Std 11.000.9595.0N/A
Calibration Std 25.005.15103.0N/A
Calibration Std 310.09.8098.0N/A
Calibration Std 450.052.5105.0N/A
Calibration Std 510099.099.0N/A
Calibration Std 650049098.0N/A
Calibration Std 710001020102.0N/A
Correlation Coefficient (r²) >0.995
LQC3.002.9197.04.5
MQC75.078.0104.03.2
HQC75073598.02.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

sample_prep_decision start Select Sample Preparation Method matrix_complexity High Protein/Lipid Content? start->matrix_complexity analyte_concentration Trace Level Concentration? matrix_complexity->analyte_concentration Yes throughput High Throughput Needed? matrix_complexity->throughput No (e.g., Urine) analyte_concentration->throughput No lle Liquid-Liquid Extraction (LLE) analyte_concentration->lle Yes ppt Protein Precipitation (PPT) throughput->ppt Yes spe Solid-Phase Extraction (SPE) throughput->spe No

Caption: Decision tree for selecting an appropriate sample preparation method for bioanalysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, while the optimized UPLC and MS/MS parameters ensure accurate and precise results. This method is well-suited for supporting drug development and pharmacokinetic research involving this and structurally related compounds.

References

Application Notes and Protocols: 6,7-Dimethoxy-2-(2-phenylethyl)chromone as a Biomarker for Agarwood Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood from trees of the Aquilaria genus, is highly valued for its distinctive fragrance and use in traditional medicine. The quality of agarwood is intrinsically linked to its chemical composition, particularly the presence and concentration of a class of compounds known as 2-(2-phenylethyl)chromones (PECs). Among these, 6,7-Dimethoxy-2-(2-phenylethyl)chromone has been identified as a significant biomarker for high-quality agarwood. This document provides detailed application notes and experimental protocols for the extraction, identification, and quantification of this biomarker, aiding in the quality control and standardization of agarwood and its derived products.

The accumulation of PECs is a response to injury or fungal infection in the Aquilaria tree.[1] These compounds, along with sesquiterpenes, are the main classes of aromatic compounds that contribute to the unique scent and pharmacological properties of agarwood.[1][2][3] Variations in the content of specific PECs, such as this compound, can indicate the origin, age, and induction method of the agarwood, thereby directly impacting its commercial value and therapeutic efficacy.[4][5]

Data Presentation: Quantitative Analysis of 2-(2-phenylethyl)chromones in Agarwood

The following tables summarize the relative content of key 2-(2-phenylethyl)chromones, including this compound, in various agarwood samples as determined by Gas Chromatography-Mass Spectrometry (GC-MS). These data highlight the variations in chemical profiles that are crucial for quality assessment.

Table 1: Relative Content of Dominant 2-(2-phenylethyl)chromones in Artificially Induced Agarwood Over Time

CompoundRelative Content (%) in the First Month
This compound 43.43
Other 2-(2-phenylethyl)chromones (PECs)40.43
Total PECs 83.86

This data indicates that this compound is a predominant compound in the early stages of agarwood formation.[6]

Table 2: Relative Content of Key Chromones in Wild vs. Cultivated "Qi-Nan" Agarwood

CompoundRelative Content Range (%) in Wild "Qi-Nan"Relative Content Range (%) in Cultivated "Qi-Nan"
2-(2-phenylethyl)chromone43.89 - 73.0472.43 - 95.61
2-[2-(4-methoxyphenyl)ethyl]chromone
This compound Present, but not a major peak in this studyPresent, but not a major peak in this study

This table showcases that while this compound is a known constituent, other PECs can be more abundant depending on the agarwood variety.[7]

Experimental Protocols

Detailed methodologies for the analysis of this compound in agarwood are provided below. These protocols are based on established analytical techniques such as GC-MS and HPLC-MS.

Protocol 1: Extraction of 2-(2-phenylethyl)chromones from Agarwood

This protocol describes a general method for the extraction of chromones from agarwood powder.

Materials:

  • Agarwood powder

  • Methanol (B129727) (analytical grade)

  • Ultrasonic bath

  • Filter paper (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of powdered agarwood into a flask.

  • Add 50 mL of methanol to the flask.

  • Perform ultrasonic-assisted extraction for 30-60 minutes.[8]

  • Filter the extract through a 0.45 µm filter.

  • Repeat the extraction process with the residue two more times to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the extract in a known volume of methanol for subsequent analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at a rate of 5 °C/min.

    • Hold at 280 °C for 10 min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions:

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

Identification:

  • The identification of this compound is based on its retention time and the comparison of its mass spectrum with reference spectra from libraries (e.g., NIST, Wiley).

  • Characteristic fragmentation patterns of PECs involve the cleavage of the CH₂-CH₂ bond between the chromone (B188151) and phenyl moieties.[1][2][3] For this compound (MW: 310.34), characteristic fragment ions would include those corresponding to the dimethoxy-substituted chromone moiety and the unsubstituted benzyl (B1604629) moiety (m/z 91).[1][2]

Protocol 3: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is suitable for the analysis of a wide range of PECs, including less volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., UPLC-QTOF-MS).

  • C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm).

HPLC Conditions:

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

  • Gradient Elution:

    • 0-29 min: 21-50% B

    • 29-34 min: 50-70% B

    • 34-42 min: 70-90% B

    • 42-45 min: 90-100% B

    • 45-48 min: 100% B

  • Flow Rate: 0.1 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 2 µL.

  • DAD Wavelength: 254 nm.[9]

MS Conditions (ESI-QTOF-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1500.

Quantification:

  • For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Visualizations

Experimental Workflow for Agarwood Quality Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Quality Assessment agarwood_sample Agarwood Sample (Wood Chips/Powder) extraction Solvent Extraction (e.g., Methanol) agarwood_sample->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract gc_ms GC-MS Analysis crude_extract->gc_ms hplc_ms HPLC-MS/UPLC-QTOF-MS Analysis crude_extract->hplc_ms data_analysis Data Analysis (Peak Identification, Quantification) gc_ms->data_analysis hplc_ms->data_analysis biomarker_quant Quantification of this compound data_analysis->biomarker_quant quality_assessment Quality Assessment biomarker_quant->quality_assessment

Caption: Workflow for agarwood quality assessment using analytical techniques.

Logical Relationship of Chromone Types in Agarwood

chromone_relationship cluster_agarwood Agarwood Chemical Profile cluster_pec_types Types of 2-(2-phenylethyl)chromones cluster_biomarker Specific Biomarker agarwood Agarwood pecs 2-(2-phenylethyl)chromones (PECs) agarwood->pecs sesquiterpenes Sesquiterpenes agarwood->sesquiterpenes ftpecs Flindersia Type (FTPECs) pecs->ftpecs thpecs Tetrahydro Type (THPECs) pecs->thpecs epecs Epoxy Type (EPECs) pecs->epecs depecs Diepoxy Type (DEPECs) pecs->depecs quality Agarwood Quality pecs->quality major determinant biomarker This compound ftpecs->biomarker biomarker->quality specific indicator

Caption: Relationship between chromone types and agarwood quality.

References

Application Notes and Protocols: Evaluation of the Neuroprotective Activity of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective potential of 6,7-Dimethoxy-2-(2-phenylethyl)chromone, a naturally occurring compound found in agarwood.[1][2][3][4] This document outlines its potential mechanisms of action based on the broader class of 2-(2-phenylethyl)chromones (PECs) and provides detailed protocols for its evaluation.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromones (PECs) class of flavonoids, which are characteristic constituents of agarwood (Aquilaria spp.).[3][5] PECs are recognized for a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2][5] While extensive research on this specific dimethylated chromone (B188151) is emerging, the known bioactivities of structurally related chromones provide a strong basis for evaluating its neuroprotective potential. The core hypothesis is that this compound confers neuroprotection through modulation of cellular stress pathways, reduction of inflammation, and protection against neurotoxic insults.

Potential Mechanisms of Neuroprotection

Based on studies of related chromone derivatives, the neuroprotective effects of this compound are likely mediated through a multi-targeted approach:

  • Antioxidant Activity: Chromones are known to scavenge free radicals, which are implicated in neuronal damage in various neurodegenerative diseases.[6] This antioxidant capacity can help protect neuronal cells from oxidative stress.

  • Anti-inflammatory Effects: PECs have been shown to suppress the production of pro-inflammatory mediators.[2] This is often achieved through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[2]

  • Modulation of Mitochondrial Function: Some chromone derivatives have been found to improve mitochondrial function and reduce neuroinflammation, suggesting a role in preserving cellular energy metabolism and reducing cell death pathways.[7]

  • Enzyme Inhibition: Certain chromone compounds exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the neuroprotective and related activities of various 2-(2-phenylethyl)chromone (B1200894) derivatives. This data provides a comparative baseline for the evaluation of this compound.

Table 1: In Vitro Neuroprotective Activity of Chromone Derivatives

Compound/DerivativeCell LineNeurotoxinConcentration for Effect% Cell Viability/ProtectionReference
Chromone-lipoic acid hybrid (Compound 19)PC12H₂O₂ (150 µM)1-50 µMComparable to quercetin[6]
3-Hydroxy chromone derivatives (NSS-16 & NSS-18)SH-SY5Y6-OHDA1, 5, 25 µMNeuroprotective[8]
Diaportheones 44 & 45SH-SY5YAmyloid-β, H₂O₂Not specifiedNeuroprotective[10]
Chromone-based compound 11PC126-OHDA, RotenoneNot specified115% and 106% survival, respectively[10]
5-hydroxy-2-(2-phenylethyl)chromoneRat cortical cellsGlutamateNot specifiedSignificant neuroprotection[11]

Table 2: Enzyme Inhibitory and Antioxidant Activities of Chromone Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ ValueAntioxidant Activity (ORAC)Reference
Chromone-lipoic acid hybrid (Compound 19)Butyrylcholinesterase (BuChE)7.55 µMNot specified[6]
3-Hydroxy chromone (NSS-16)Acetylcholinesterase (AChE)1.77 µMPotent antioxidant[8][9]
3-Hydroxy chromone (NSS-18)Acetylcholinesterase (AChE)1.53 µMPotent antioxidant[8][9]
3-Hydroxy chromone (NSS-17)Butyrylcholinesterase (BuChE)10.28 µMNot specified[8]
Chromone derivative (s19)hMAO-A5.12 µM3.62[12]
Chromone derivative (s19)hMAO-B0.816 µM3.62[12]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • PC12 or SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Pre-treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 3 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 150 µM to all wells except the control group. Incubate for an additional 2 hours.[6]

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

G Workflow for In Vitro Neuroprotection Assay cluster_setup Experimental Setup cluster_induction Toxicity Induction cluster_assessment Assessment start Seed Neuronal Cells (PC12/SH-SY5Y) pretreat Pre-treat with this compound start->pretreat 24h incubation induce Induce Oxidative Stress (e.g., H2O2) pretreat->induce 3h pre-treatment assay Perform MTT Assay for Cell Viability induce->assay 2h incubation analyze Analyze Data and Determine % Protection assay->analyze

Workflow for the in vitro neuroprotection assay.
Protocol 2: Evaluation of Anti-inflammatory Activity via NF-κB Signaling

This protocol determines the effect of the compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Reagents for Western blotting (primary antibodies for p-p65, p65, IκBα, and β-actin)

  • Reagents for ELISA (for TNF-α and IL-6)

Procedure:

  • Cell Culture and Treatment: Culture BV-2 cells and pre-treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement (ELISA): Collect the cell supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and β-actin.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify cytokine levels and protein band intensities. A decrease in TNF-α, IL-6, and p-p65 levels, along with an increase in IκBα, indicates inhibition of the NF-κB pathway.

G NF-κB Signaling Pathway in Neuroinflammation cluster_nucleus Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB (p65/p50) Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription Compound 6,7-Dimethoxy-2- (2-phenylethyl)chromone Compound->IKK inhibits IkB_NFkB->NFkB IκBα degradation

Potential inhibition of the NF-κB signaling pathway.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method to assess the AChE inhibitory activity of the compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well plate

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and AChE solution. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add DTNB and the substrate ATCI to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The yellow color develops from the reaction of thiocholine (B1204863) with DTNB.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme.

G Logical Flow of AChE Inhibition Assay AChE AChE Enzyme Incubate Pre-incubation AChE->Incubate Compound Test Compound Compound->AChE Inhibits Compound->Incubate Reaction Enzymatic Reaction Incubate->Reaction ATCI ATCI (Substrate) ATCI->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Product Thiocholine + Yellow Anion Reaction->Product Measure Measure Absorbance at 412 nm Product->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Workflow for the acetylcholinesterase inhibition assay.
Conclusion

The provided application notes and protocols offer a structured approach for researchers to evaluate the neuroprotective properties of this compound. Based on the activities of related compounds, it is plausible that this molecule will exhibit significant neuroprotective effects through antioxidant, anti-inflammatory, and enzyme inhibitory mechanisms. The experimental workflows and data presentation formats are designed to facilitate clear and comparable results, aiding in the assessment of its therapeutic potential for neurodegenerative disorders.

References

Application Notes and Protocols: Cytotoxicity Screening of 6,7-Dimethoxy-2-(2-phenylethyl)chromone Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds found in agarwood, the resinous heartwood of Aquilaria species.[1] These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1] 6,7-Dimethoxy-2-(2-phenylethyl)chromone is a specific member of this class. While extensive quantitative cytotoxicity data for this particular compound is not widely available in the public domain, studies on structurally related PECs have demonstrated their potential as anticancer agents against a variety of human cancer cell lines, including leukemia, liver cancer, gastric cancer, and ovarian cancer.[1]

These application notes provide a generalized protocol for assessing the in vitro cytotoxicity of this compound and a summary of representative cytotoxic activities of closely related 2-(2-phenylethyl)chromone (B1200894) derivatives against various cancer cell lines.

Data Presentation: Cytotoxic Activity of Related 2-(2-Phenylethyl)chromone Derivatives

Quantitative cytotoxicity data for this compound is limited in publicly available literature. The following table summarizes the reported 50% inhibitory concentration (IC50) values for structurally similar 2-(2-phenylethyl)chromone derivatives to provide an indication of their potential anticancer activity. It is important to note that direct extrapolation of these values to this compound should be done with caution.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4',7-dimethoxy-6-hydroxy-2-(2-phenylethyl)chromoneVarious25-38[2]
8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydrochromoneSGC-7901 (Gastric)14.6 µg/mL[3]

Experimental Protocols

A widely used method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

MTT Assay for Cytotoxicity Screening

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh medium.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells: cells treated with medium containing DMSO (vehicle control) and wells with medium only (blank control).

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software with a dose-response curve fitting function.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Dissolve Formazan with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways for this compound are not fully elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized apoptosis pathway that could be investigated.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 6,7-Dimethoxy-2- (2-phenylethyl)chromone death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor binds bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family influences caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways potentially induced by cytotoxic compounds.

Potential Signaling Pathway: NF-κB Inhibition

Some studies on 2-(2-phenylethyl)chromones suggest an inhibitory effect on the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[1]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 6,7-Dimethoxy-2- (2-phenylethyl)chromone ikk IKK Complex compound->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB/IκB Complex ikb->nfkb_ikb degradation nfkb_nuc NF-κB nfkb_ikb->nfkb_nuc translocation gene_transcription Target Gene Transcription nfkb_nuc->gene_transcription cell_survival ↓ Cell Survival ↑ Apoptosis gene_transcription->cell_survival

Caption: Hypothesized inhibition of the NF-κB signaling pathway, leading to reduced cancer cell survival.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,7-Dimethoxy-2-(2-phenylethyl)chromone synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Questions

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and reliable method is a three-step process commencing with the synthesis of a 1,3-diketone via the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to form the chromone (B188151) ring.[1][2] This method is favored for its high regioselectivity.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2'-hydroxy-4',5'-dimethoxyacetophenone and 3-phenylpropionyl chloride. These are used to create the necessary 1,3-diketone intermediate.

Troubleshooting the Synthesis of Starting Materials

Q3: I am having trouble synthesizing 2'-hydroxy-4',5'-dimethoxyacetophenone with a good yield. What are some common issues?

A3: A common route to this intermediate is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335). Issues that can arise include:

  • Poor regioselectivity: Acylation can occur at other positions on the ring. Using a milder Lewis acid or controlling the temperature can improve selectivity.

  • Demethylation: Strong Lewis acids can cause demethylation of the methoxy (B1213986) groups.

  • Low conversion: Ensure your reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst.

Q4: My synthesis of 3-phenylpropionyl chloride from 3-phenylpropanoic acid is resulting in a dark-colored, impure product. How can I improve this?

A4: The reaction of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) is the standard method. To improve purity:

  • Use freshly distilled thionyl chloride: Old or decomposed thionyl chloride can introduce impurities.

  • Control the temperature: The reaction can be exothermic. Adding the thionyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions.

  • Remove excess thionyl chloride: Ensure all excess SOCl₂ is removed under reduced pressure after the reaction is complete, as it can contaminate the subsequent steps.

Troubleshooting the Baker-Venkataraman Rearrangement and Cyclization

Q5: The Baker-Venkataraman rearrangement to the 1,3-diketone is giving a low yield. What factors should I investigate?

A5: Low yields in this step are often due to a few key factors:

  • Base selection: A strong, non-nucleophilic base is crucial. Common choices include potassium hydroxide (B78521), sodium hydride (NaH), or potassium tert-butoxide.[1] The choice of base can significantly impact the yield.

  • Anhydrous conditions: The reaction is highly sensitive to moisture, which can hydrolyze the starting ester and the 1,3-diketone product.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction temperature: The optimal temperature can vary depending on the base and solvent used. It can range from room temperature to reflux.[1] Experiment with different temperatures to find the best conditions for your specific setup.

  • Incomplete reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

Q6: I am observing multiple spots on my TLC plate after the acid-catalyzed cyclization step. What are the likely side products?

A6: Besides the desired chromone, several side products can form:

  • Unreacted 1,3-diketone: The cyclization may be incomplete. Try a stronger acid catalyst or a longer reaction time.

  • Hydrolysis products: If aqueous acid is used, hydrolysis of the methoxy groups or other sensitive functionalities can occur.

  • Rearrangement byproducts: Under harsh acidic conditions, other rearrangements can sometimes occur.

  • Products from a retro-Claisen reaction: In the presence of residual base or moisture during the rearrangement step, a retro-Claisen cascade can lead to salicylic (B10762653) acid derivatives and amides if a carbamoyl (B1232498) group is used.[3]

Q7: The final purification of this compound by column chromatography is difficult, and the product is not pure. What can I do?

A7: Purification can be challenging. Here are some tips:

  • Optimize your solvent system: Use TLC to find a solvent system that gives good separation between your product and impurities. A typical starting point for chromones is a mixture of hexanes and ethyl acetate (B1210297).[4]

  • Use high-quality silica (B1680970) gel: Older or lower-grade silica can lead to poor separation.

  • Consider a different purification method: If column chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) can offer better resolution for final purification.[5]

Data Presentation

Table 1: Comparison of Conditions for Baker-Venkataraman Rearrangement

ParameterCondition ACondition BCondition CExpected Outcome
Base Potassium Hydroxide (KOH)Sodium Hydride (NaH)Potassium tert-butoxideNaH and K-tert-butoxide are stronger bases and may lead to higher yields but require stricter anhydrous conditions.
Solvent PyridineAnhydrous Tetrahydrofuran (THF)Anhydrous Dimethyl Sulfoxide (DMSO)Aprotic solvents like THF and DMSO are generally preferred to prevent hydrolysis.[1]
Temperature 50-60 °CReflux (approx. 66 °C)Room TemperatureHigher temperatures can speed up the reaction but may also increase side products.
Reaction Time 2-4 hours1-3 hours12-24 hoursReaction time should be optimized by monitoring with TLC.

Table 2: Comparison of Acid Catalysts for 1,3-Diketone Cyclization

CatalystSolventTemperatureExpected Outcome
Sulfuric Acid (conc.) Ethanol (B145695) or Acetic AcidRefluxStrong acid, often effective but can cause charring or side reactions if not controlled.
p-Toluenesulfonic Acid (p-TsOH) Toluene or Benzene (with Dean-Stark trap)RefluxMilder acid, often gives cleaner reactions by removing water azeotropically.
Hydrochloric Acid (conc.) Ethanol or Acetic AcidRefluxEffective, but the presence of water can potentially lead to hydrolysis byproducts.
Iodine (catalytic) Dimethyl Sulfoxide (DMSO)90-100 °CA milder, metal-free alternative that can be effective for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-4',5'-dimethoxyacetophenone

This protocol describes a plausible synthesis via Friedel-Crafts acylation of 1,2,4-trimethoxybenzene.

  • To a stirred solution of 1,2,4-trimethoxybenzene (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Baker-Venkataraman Rearrangement

Step A: Esterification

  • Dissolve 2'-hydroxy-4',5'-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C and slowly add 3-phenylpropionyl chloride (1.1 equivalents).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-cold dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step A in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50-60 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture, pour it into ice-cold dilute HCl, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-diketone.

Step C: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain pure this compound.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product SM1 2'-Hydroxy-4',5'- dimethoxyacetophenone Ester Esterification SM1->Ester SM2 3-Phenylpropionyl chloride SM2->Ester BVR Baker-Venkataraman Rearrangement Ester->BVR Crude Ester Cyclize Acid-Catalyzed Cyclization BVR->Cyclize Crude 1,3-Diketone Product 6,7-Dimethoxy-2- (2-phenylethyl)chromone Cyclize->Product Crude Chromone

Caption: Overall workflow for the synthesis of the target chromone.

BVR_Mechanism Start o-Acyloxyacetophenone Enolate Enolate Formation Start->Enolate Base (e.g., KOH) Cyclic_Alkoxide Intramolecular Acyl Transfer (Cyclic Alkoxide Intermediate) Enolate->Cyclic_Alkoxide Phenolate Ring Opening to Stable Phenolate Cyclic_Alkoxide->Phenolate Diketone Protonation to 1,3-Diketone Phenolate->Diketone Acidic Workup Chromone Acid-Catalyzed Cyclodehydration Diketone->Chromone H+ Catalyst Final Chromone Product Chromone->Final

Caption: Mechanism of the Baker-Venkataraman rearrangement and cyclization.

Troubleshooting_Tree Start Low Yield or Impure Product? BVR_Yield Low BVR Yield Start->BVR_Yield Issue in BVR Step? Cyclize_Yield Incomplete Cyclization/ Side Products Start->Cyclize_Yield Issue in Cyclization? Purify_Issue Difficult Purification Start->Purify_Issue Purification Problem? Check_Anhydrous Ensure Anhydrous Conditions? BVR_Yield->Check_Anhydrous Yes Change_Acid Try Stronger/Milder Acid Catalyst? Cyclize_Yield->Change_Acid Yes Optimize_TLC Optimize TLC Solvent System? Purify_Issue->Optimize_TLC Yes Optimize_Base Optimize Base/ Temperature? Check_Anhydrous->Optimize_Base Yes Dry_Reagents Dry Solvents/Reagents & Retry Check_Anhydrous->Dry_Reagents No Increase_Time Increase Reaction Time/Temperature? Change_Acid->Increase_Time Yes Use_pTsOH Use p-TsOH with Dean-Stark & Retry Change_Acid->Use_pTsOH No Try_HPLC Consider Preparative HPLC? Optimize_TLC->Try_HPLC Yes Test_Solvents Test More Solvent Systems & Retry Optimize_TLC->Test_Solvents No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6,7-Dimethoxy-2-(2-phenylethyl)chromone and encountering solubility issues in their in vitro experiments. This document provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1][2] The rapid change in solvent polarity causes the compound to come out of solution.

To prevent this, you can try the following troubleshooting steps:

  • Lower the final concentration: The concentration of the compound in the final medium may be exceeding its aqueous solubility limit.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution.[1]

  • Pre-warm the medium: Adding the compound to cold medium can decrease its solubility. Ensure your cell culture medium is pre-warmed to 37°C.[1][2]

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and generally below 0.5% to minimize cellular effects.[3]

  • Utilize solubility enhancers: Consider the use of excipients like cyclodextrins or surfactants to improve the aqueous solubility of the compound.[4][5]

Q2: What is the maximum recommended concentration of DMSO to use in my cell-based assays?

A2: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% (v/v) to avoid significant effects on cell viability and function.[3] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell type. Always include a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.

Q3: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A3: Yes, other organic solvents like ethanol (B145695) can be used to prepare stock solutions.[3] However, like DMSO, ethanol can also be toxic to cells, and its final concentration should be carefully controlled. For some applications, the use of solubility-enhancing formulations, such as those involving cyclodextrins or surfactants, may reduce the reliance on high concentrations of organic solvents.[6][7][8]

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A4: You can perform a solubility assessment by preparing a serial dilution of your compound in the final assay medium and observing for precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. Visual inspection for cloudiness or precipitate, as well as measuring absorbance at a wavelength around 600 nm, can help determine the highest concentration that remains in solution.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in vitro.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Medium
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility.[1]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid shift in polarity, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.[1][9]
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.[2]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Issue 2: Precipitation Over Time During Incubation
Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade or aggregate over longer incubation times at 37°C.Assess the stability of the compound under your experimental conditions. Consider reducing the incubation time if possible.
Interaction with Media Components The compound may interact with proteins or salts in the cell culture medium, leading to precipitation.[2]If using serum, test for precipitation in both serum-free and serum-containing media to see if serum components are a factor. Consider using a protein-free medium for initial solubility tests.
Evaporation of Media Evaporation from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of the compound.[10]Ensure proper humidification of the incubator. Use plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Data Presentation: Solubility of Chromone (B188151) Derivatives

Table 1: Reported Solubility of 2-(2-Phenylethyl)chromone

Solvent Reported Solubility Molar Concentration (approx.) Reference
DMSO65 mg/mL259.7 mM[11]

Note: The addition of two methoxy (B1213986) groups in this compound may slightly alter its solubility profile compared to the parent compound. It is crucial to experimentally determine the solubility for your specific lot of the compound under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.[9]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • Concentrated stock solution of the compound in DMSO

  • Complete cell culture medium (with or without serum, as per your experimental design)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare a series of intermediate dilutions of your DMSO stock solution in DMSO.

  • In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.

  • Add 2 µL of each DMSO dilution to the corresponding wells to create a final serial dilution of the compound in the medium. This will result in a final DMSO concentration of 1%. Include a vehicle control well containing 2 µL of DMSO without the compound.

  • Mix the plate gently by tapping the sides.

  • Visually inspect the plate for any immediate signs of precipitation.

  • Measure the absorbance of the plate at 600 nm (A₆₀₀) at time 0.

  • Incubate the plate at 37°C with 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, visually inspect the wells again for any signs of precipitation (cloudiness, crystals).

  • Measure the final A₆₀₀ of the plate. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear and does not show a significant increase in A₆₀₀ is considered the maximum soluble concentration for your experimental conditions.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of many chromone derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[9] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of this pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS).[12] The following diagram illustrates this pathway and the potential point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Compound 6,7-Dimethoxy-2- (2-phenylethyl)chromone Compound->IKK_complex Inhibits iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO DNA DNA (Promoter Region) NFkB_n->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: LPS-induced NF-κB signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing and testing the solubility of this compound in an in vitro setting.

Solubility_Workflow start Start weigh_compound Weigh Compound Powder start->weigh_compound prepare_stock Prepare Concentrated Stock in DMSO (e.g., 50 mM) weigh_compound->prepare_stock serial_dilute_dmso Create Serial Dilutions of Stock in DMSO prepare_stock->serial_dilute_dmso add_to_plate Add Medium and Diluted Compound/DMSO to 96-well Plate serial_dilute_dmso->add_to_plate prepare_medium Pre-warm Cell Culture Medium to 37°C prepare_medium->add_to_plate measure_t0 Measure Initial Absorbance (A₆₀₀) add_to_plate->measure_t0 incubate Incubate at 37°C, 5% CO₂ (e.g., 24-72h) measure_t0->incubate visual_inspect Visually Inspect for Precipitation incubate->visual_inspect measure_final Measure Final Absorbance (A₆₀₀) visual_inspect->measure_final analyze Analyze Data: Determine Max Soluble Concentration measure_final->analyze end End analyze->end

References

sample preparation techniques for chromone analysis from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromone (B188151) Analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their s.

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing plant material for chromone analysis?

A1: The initial and crucial steps involve the proper selection, collection, and preliminary treatment of the plant material.[1][2] For representative analysis, samples are often combined to create a composite sample. Depending on the study's goal, you may use the whole plant or specific parts like leaves, stems, or roots.[1] Proper drying (e.g., air-drying, freeze-drying) and grinding to a uniform, fine powder are essential to increase the surface area for efficient extraction.

Q2: Which extraction technique is best for chromones?

A2: The choice of extraction technique depends on the specific chromone's stability, the plant matrix, and available resources.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods still in use.[3]

  • Modern "Green" Techniques: Methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often preferred.[3][4][5][6] These techniques generally offer shorter extraction times, reduced solvent consumption, and higher efficiency, particularly for thermolabile compounds.[5][7][8] For instance, UAE enhances extraction yield and efficiency at moderate temperatures.[3]

Q3: How do I select the right solvent for extracting chromones?

A3: Solvent selection is critical and depends on the polarity of the target chromones. A general approach is to start with a solvent of medium polarity, like methanol (B129727) or ethanol, often mixed with water. For non-polar chromones, solvents like chloroform (B151607) or ethyl acetate (B1210297) may be effective.[9] The efficiency of extraction is highly dependent on the solvent type; for example, in one study on anthraquinones (structurally related to chromones), the recovery order was acetone (B3395972) > acetonitrile (B52724) > methanol > ethanol.[10]

Q4: Is a sample clean-up step always necessary?

A4: While not always mandatory, a clean-up step is highly recommended, especially for complex plant matrices. Plant extracts contain numerous compounds (pigments, lipids, sugars) that can interfere with chromatographic analysis, causing matrix effects and ion suppression in mass spectrometry.[11][12] Solid-Phase Extraction (SPE) is a widely used and effective technique for sample clean-up and concentration of target analytes.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your sample preparation experiments.

Q5: My chromone recovery is low. What are the possible causes and solutions?

A5: Low recovery is a common issue with several potential causes. Refer to the troubleshooting workflow below.

  • Cause 1: Inefficient Extraction. The solvent may not be optimal for your target chromone, or the extraction time and temperature may be insufficient.

    • Solution: Systematically optimize extraction parameters such as solvent composition, temperature, and duration.[15][16] Consider using advanced techniques like UAE or MAE, which can improve solvent penetration into the plant matrix.[3][6]

  • Cause 2: Analyte Degradation. Chromones can be sensitive to heat or pH. High temperatures during extraction or the use of harsh solvents can degrade them.

    • Solution: Use extraction methods that operate at lower temperatures, such as SFE with supercritical CO2, which is suitable for thermolabile components.[7] Ensure the pH of your extraction solvent is appropriate for the stability of your target chromone.

  • Cause 3: Problems during SPE Clean-up. Analyte loss can occur at any stage of the SPE process (loading, washing, or elution).

    • Solution: Methodically check each step. Ensure the sorbent is properly conditioned and not allowed to dry out.[17] The wash solvent may be too strong, stripping the analyte along with interferences. Conversely, the elution solvent may be too weak to fully recover the analyte.[18]

General Sample Preparation Workflow

Sample Preparation Workflow cluster_prep Initial Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Plant Plant Material DryGrind Drying & Grinding Plant->DryGrind Extraction Solvent Extraction (UAE, MAE, Maceration) DryGrind->Extraction Filter Filtration / Centrifugation Extraction->Filter Cleanup Clean-up (e.g., SPE) Filter->Cleanup Concentrate Solvent Evaporation & Reconstitution Cleanup->Concentrate Analysis Chromatographic Analysis (HPLC, GC-MS) Concentrate->Analysis

Caption: General workflow for chromone analysis from plant material.

Q6: My analytical results are not reproducible. What should I check?

A6: Poor reproducibility can stem from variability in the sample preparation process or the analytical instrumentation.[18]

  • Inconsistent Sample Homogeneity: Ensure the ground plant material is a fine, uniform powder.

  • Variable Extraction Conditions: Precisely control parameters like time, temperature, and solvent volumes for every sample.[16]

  • Inconsistent Clean-up: Variability in the SPE procedure (e.g., flow rates, solvent volumes) can lead to inconsistent results. Use of automated SPE systems can improve reproducibility.

  • Instrument Performance: Before troubleshooting the sample preparation, verify that the analytical system (e.g., HPLC, GC-MS) is functioning correctly by analyzing a known standard.[18]

Q7: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS analysis. How can I mitigate this?

A7: Matrix effects are a major challenge in bioanalysis and arise from co-eluting compounds from the sample matrix that affect the ionization of the target analyte.[12]

  • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering compounds.[12] A well-optimized Solid-Phase Extraction (SPE) procedure is crucial. You may need to test different sorbents (e.g., C18, HLB) and washing/elution solvents to achieve the cleanest possible extract.[14]

  • Optimize Chromatography: Adjust your chromatographic method to separate the chromone from the interfering matrix components. Modifying the gradient, mobile phase, or using a different column chemistry can resolve co-elution issues.[12]

  • Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization effects.

Troubleshooting Workflow for Low Analyte Recovery

Troubleshooting Low Recovery Start Problem: Low Analyte Recovery CheckExtraction Is the extraction process efficient? Start->CheckExtraction CheckCleanup Is the clean-up step (e.g., SPE) optimized? CheckExtraction->CheckCleanup No Solvent Optimize Solvent (Polarity, pH) CheckExtraction->Solvent Yes CheckStability Is the analyte degrading? CheckCleanup->CheckStability No SPE Review SPE Steps (Condition, Load, Wash, Elute) CheckCleanup->SPE Yes Temp Use Low-Temp Method (e.g., SFE) CheckStability->Temp Yes End Recovery Improved CheckStability->End No Method Optimize Method (Time, Temp, Technique) Solvent->Method Method->End SPE->End Temp->End

Caption: Decision tree for troubleshooting low chromone recovery.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general methodology for extracting chromones using ultrasonication.[6][10]

  • Sample Preparation: Weigh approximately 1.0 g of finely ground, dried plant material into a suitable vessel (e.g., a 50 mL centrifuge tube).

  • Solvent Addition: Add 20 mL of the selected extraction solvent (e.g., 80% methanol in water).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate for 30-40 minutes at a controlled temperature (e.g., 40-60°C).[19] The optimal time and temperature should be determined empirically.

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction (Optional): To maximize recovery, the pellet can be re-extracted with a fresh portion of the solvent. The supernatants are then combined.

  • Filtration: Filter the final supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before proceeding to clean-up or analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol outlines a typical clean-up procedure using a C18 SPE cartridge, suitable for many chromones.[13][14][17]

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry out.[17]

  • Loading: Dilute the plant extract from Protocol 1 with water to reduce the methanol concentration to <10%. Load the diluted extract onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step may require optimization to avoid loss of the target analyte.

  • Elution: Elute the retained chromones from the cartridge with 5 mL of a stronger solvent, such as 100% methanol or acetonitrile.

  • Final Step: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Plant Metabolites
TechniquePrincipleAdvantagesDisadvantagesTypical Parameters
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially lower efficiency.24-72 hours, Room Temp.
Soxhlet Continuous extraction with a cycling hot solvent.High extraction efficiency, less solvent than maceration.Time-consuming, potential thermal degradation of analytes.[18]6-24 hours, Solvent Boiling Point.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[20]Fast, efficient, reduced solvent/energy use, operates at lower temperatures.[3][6]High ultrasonic power may generate free radicals and degrade compounds.[3]20-40 min, 25-60°C.[19]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[5]Very fast, high efficiency, reduced solvent consumption.[5][8]Requires specialized equipment, potential for localized overheating.5-30 min, 50-150°C.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[21]"Green" solvent, suitable for thermolabile compounds, tunable selectivity.[7][22]High initial equipment cost, best for non-polar to moderately polar compounds.30-120 min, 40-60°C, 100-400 bar.
Table 2: SPE Sorbent Selection Guide
Sorbent TypeMechanismTarget AnalytesElution Solvent
C18 (Reversed-Phase) Non-polar interactionsNon-polar to moderately polar chromonesMethanol, Acetonitrile
HLB (Hydrophilic-Lipophilic Balanced) Mixed-mode (non-polar & polar)Wide range of polaritiesMethanol, Acetonitrile
PSA (Primary Secondary Amine) Normal-phase/Anion-exchangePolar compounds, fatty acids, sugarsAcidified organic solvent
Silica (Normal-Phase) Polar interactionsVery polar compounds (in non-polar extracts)Polar organic solvents

References

Technical Support Center: Optimizing HPLC Separation of 2-(2-phenylethyl)chromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-(2-phenylethyl)chromones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of 2-(2-phenylethyl)chromones, offering potential causes and solutions in a clear, question-and-answer format.

Issue 1: Poor Resolution Between Chromone (B188151) Analogs

Question: I am observing poor resolution or co-elution of different 2-(2-phenylethyl)chromone (B1200894) analogs in my sample. How can I improve the separation?

Answer: Poor resolution is a common challenge, especially with structurally similar chromone derivatives. Here are several strategies to enhance separation:

  • Optimize the Organic Modifier Percentage: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to water in the mobile phase is a critical factor.[1][2] A subtle change in this ratio can significantly impact selectivity. Try a shallow gradient or a series of isocratic runs with small incremental changes in the organic solvent concentration.

  • Change the Organic Modifier: If optimizing the solvent ratio with acetonitrile is unsuccessful, switching to methanol (B129727), or vice-versa, can alter the selectivity of the separation.[1] These solvents interact differently with both the stationary phase and the analytes, which can resolve co-eluting peaks.

  • Adjust the Mobile Phase pH: The addition of an acid, such as formic acid, to the mobile phase is a common practice in the separation of these compounds.[3] Modifying the pH can alter the ionization state of the chromones, which in turn affects their retention and selectivity.[1][4] Experiment with different concentrations of formic acid (e.g., 0.05% to 0.2%) to find the optimal pH for your specific separation.

  • Consider a Different Column: If mobile phase optimization does not yield the desired resolution, the issue may lie with the stationary phase. Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.

Issue 2: Peak Tailing of Chromone Peaks

Question: My 2-(2-phenylethyl)chromone peaks are exhibiting significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the chromone molecules, leading to tailing. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask these silanol groups. However, be aware that TEA is not compatible with mass spectrometry detectors. A more common approach for these compounds is to use a low pH mobile phase (e.g., with formic acid) to suppress the ionization of the silanol groups.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds.[6] Ensure the pH is stable and optimized for your specific analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6] Try injecting a smaller volume or diluting your sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[6][7] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Issue 3: Inconsistent Retention Times

Question: I am experiencing a drift or inconsistency in the retention times of my 2-(2-phenylethyl)chromone peaks between runs. What should I check?

Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.[8] Ensure you are accurately measuring and mixing the mobile phase components for each batch. If using a buffer, double-check the weighing and pH adjustment steps.

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, can lead to shifting retention times.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[10]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of 2-(2-phenylethyl)chromones?

A1: A common starting point for reversed-phase HPLC separation of 2-(2-phenylethyl)chromones is a gradient elution using a C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[3] A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute the more hydrophobic chromones.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be effective for separating 2-(2-phenylethyl)chromones. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol.[1] The choice often comes down to empirical testing to see which solvent provides the best resolution for the specific set of analogs in your sample.

Q3: Is it necessary to add an acid to the mobile phase?

A3: While not strictly necessary in all cases, adding a small amount of acid, typically 0.1% formic acid, is highly recommended.[3] It helps to control the pH of the mobile phase, which can improve peak shape by suppressing the ionization of both the analytes and residual silanol groups on the stationary phase.[1] This leads to more symmetrical peaks and more reproducible retention times.

Q4: Can I use a normal-phase HPLC for this separation?

A4: While reversed-phase HPLC is the most common and generally recommended technique for these compounds, normal-phase HPLC could potentially be used.[12] In normal-phase, you would use a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) with a polar modifier).[12][13] This approach might be beneficial for separating isomers that are difficult to resolve by reversed-phase chromatography.

Experimental Protocols

Representative Reversed-Phase HPLC Method for 2-(2-phenylethyl)chromones

This protocol is a generalized starting point based on methods reported in the literature.[3][14] Optimization will likely be required for specific samples and columns.

  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 60% B

    • 15-20 min: Linear gradient from 60% to 95% B

    • 20-22 min: Hold at 95% B

    • 22-25 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at 254 nm

  • Injection Volume: 2 µL

Data Presentation

Table 1: Mobile Phase Solvent Properties and their Impact on Separation

Organic ModifierPolarity IndexElution Strength (Reversed-Phase)Viscosity (20°C, cP)UV Cutoff (nm)Potential Selectivity Differences
Acetonitrile 5.8High0.37190Can offer different selectivity compared to methanol due to its aprotic nature.[1]
Methanol 5.1Moderate0.60205Its protic nature can lead to different hydrogen bonding interactions with analytes compared to acetonitrile.[1]

Table 2: Common Mobile Phase Additives and their Functions

AdditiveTypical ConcentrationpKaPrimary Function
Formic Acid 0.05 - 0.2%3.75pH control, improves peak shape for acidic and neutral compounds, suppresses silanol activity.[3]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5Strong ion-pairing agent, can improve retention of basic compounds, but may suppress MS signal.
Ammonium Formate 5 - 20 mMN/ABuffer to control pH, often used in LC-MS applications.
Ammonium Acetate 5 - 20 mMN/ABuffer to control pH, often used in LC-MS applications.

Visualizations

HPLC_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution / Co-elution Mobile_Phase_Opt Suboptimal Mobile Phase Poor_Resolution->Mobile_Phase_Opt likely Column_Issues Column Issues Poor_Resolution->Column_Issues Peak_Tailing Peak Tailing Peak_Tailing->Mobile_Phase_Opt Peak_Tailing->Column_Issues likely Method_Params Method Parameters Peak_Tailing->Method_Params Retention_Time_Drift Retention Time Drift Retention_Time_Drift->Mobile_Phase_Opt System_Issues HPLC System Issues Retention_Time_Drift->System_Issues likely Retention_Time_Drift->Method_Params Adjust_Gradient Adjust Gradient / % Organic Mobile_Phase_Opt->Adjust_Gradient Change_Solvent Change Organic Solvent Mobile_Phase_Opt->Change_Solvent Adjust_pH Adjust Mobile Phase pH Mobile_Phase_Opt->Adjust_pH Check_Column Check / Replace Column Column_Issues->Check_Column Check_Pump Check Pump / Flow Rate System_Issues->Check_Pump Reduce_Load Reduce Sample Load Method_Params->Reduce_Load Check_Equilibration Ensure Proper Equilibration Method_Params->Check_Equilibration Control_Temp Control Column Temperature Method_Params->Control_Temp

Caption: Troubleshooting workflow for common HPLC separation issues.

Mobile_Phase_Optimization_Logic Start Start: Poor Separation Isocratic_Gradient Isocratic or Gradient? Start->Isocratic_Gradient Adjust_Isocratic Adjust % Organic Isocratic_Gradient->Adjust_Isocratic Isocratic Adjust_Gradient_Slope Adjust Gradient Slope Isocratic_Gradient->Adjust_Gradient_Slope Gradient Check_Resolution1 Resolution Improved? Adjust_Isocratic->Check_Resolution1 Adjust_Gradient_Slope->Check_Resolution1 Change_Solvent Switch Organic Solvent (ACN <-> MeOH) Check_Resolution1->Change_Solvent No End End: Optimized Separation Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Change_Solvent->Check_Resolution2 Adjust_pH Adjust pH (e.g., Formic Acid %) Check_Resolution2->Adjust_pH No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Adjust_pH->Check_Resolution3 Consider_Column Consider Different Column Chemistry Check_Resolution3->Consider_Column No Check_Resolution3->End Yes Consider_Column->End

Caption: Logical steps for mobile phase optimization.

References

minimizing matrix effects in UPLC-MS/MS analysis of agarwood extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the UPLC-MS/MS analysis of agarwood extracts.

I. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the UPLC-MS/MS analysis of agarwood extracts?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the analysis of complex agarwood extracts, components other than the target analytes can suppress or enhance the analyte's signal during mass spectrometric detection.[1] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][3]

Q2: What are the common sources of matrix effects in agarwood extracts?

A2: Agarwood is a complex natural product containing a wide variety of chemical compounds. The primary sources of matrix effects in agarwood extracts include:

  • Pigments and phenolic compounds: These can co-elute with target analytes and cause ion suppression.

  • Sugars and other polar compounds: These are often present in high concentrations and can interfere with the ionization of target compounds.

  • Less polar compounds: Other sesquiterpenes and fatty acids can also contribute to matrix effects.[4][5][6]

  • Exogenous contaminants: Substances introduced during sample preparation, such as plasticizers, can also interfere with the analysis.[7]

Q3: How can I detect the presence of matrix effects in my analysis?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-column infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract. Any deviation in the baseline signal indicates the presence of ion suppression or enhancement.

  • Comparison of calibration curves: A shift in the slope or intercept between a calibration curve prepared in a pure solvent and one prepared in the sample matrix is indicative of matrix effects.[1]

  • Spike recovery experiments: Known concentrations of the analyte are spiked into both the sample matrix and a pure solvent. A significant difference in the analytical response between the two suggests the presence of matrix effects.[1]

Q4: What is the most effective way to minimize matrix effects?

A4: A multi-faceted approach is often the most effective. This includes optimizing sample preparation, refining chromatographic conditions, and using appropriate calibration strategies. A systematic approach to optimizing these three areas will yield the most reliable results.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the UPLC-MS/MS analysis of agarwood extracts.

Problem Possible Cause Recommended Solution(s)
Poor peak shape and/or low analyte signal Ion suppression due to co-eluting matrix components.1. Improve sample preparation: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1] 2. Optimize chromatography: Adjust the mobile phase gradient to better separate the analyte from matrix interferences.[1] 3. Dilute the sample: This can reduce the concentration of interfering matrix components.
Inconsistent and non-reproducible quantitative results Variable matrix effects between different samples.1. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][8] 2. Employ matrix-matched calibration: Prepare calibration standards in a blank agarwood extract that is free of the target analyte to compensate for consistent matrix effects.[1]
High background noise in the chromatogram Insufficient sample cleanup or contamination.1. Refine the sample preparation method: Consider a more rigorous cleanup step, such as using a different SPE sorbent or performing a multi-step extraction. 2. Check for contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants.
Signal enhancement leading to overestimation Co-eluting matrix components are enhancing the ionization of the analyte.1. Improve chromatographic separation: Modify the UPLC method to separate the analyte from the enhancing compounds. 2. Use an appropriate internal standard: A SIL-IS can help compensate for ion enhancement.[8]

III. Experimental Protocols

A. Protocol for Evaluation of Matrix Effects

This protocol describes a method to quantify the extent of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standard solutions of the analyte in the initial mobile phase solvent at various concentration levels.

    • Set B (Pre-extraction Spike): Spike a blank agarwood matrix with the analyte at the same concentration levels as Set A before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank agarwood matrix and then spike the resulting extract with the analyte at the same concentration levels as Set A.

  • Analyze all three sets of samples using the developed UPLC-MS/MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following equations:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) x 100

    • PE (%) = (Peak Area of Set B / Peak Area of Set A) x 100

B. Recommended Sample Preparation Protocol for Agarwood Extracts

This protocol is a starting point for preparing agarwood extracts for the analysis of 2-(2-phenylethyl)chromones.

  • Extraction:

    • Weigh 1.0 g of powdered agarwood into a flask.

    • Add 50 mL of 50% ethanol.

    • Perform hot reflux extraction for 2 hours.

    • Allow the extract to cool and then filter.

  • Cleanup (if necessary):

    • For extracts with significant matrix effects, a Solid Phase Extraction (SPE) cleanup step is recommended.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load a portion of the filtered extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the target analytes with a higher percentage of organic solvent.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

IV. Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryMatrix EffectThroughputCost
Dilute and Shoot HighHighHighLow
Protein Precipitation Moderate to HighModerate to HighHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateLowModerate
Solid Phase Extraction (SPE) HighLowModerateHigh

V. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing AgarwoodSample Agarwood Sample Extraction Hot Reflux Extraction (50% Ethanol) AgarwoodSample->Extraction Filtration Filtration Extraction->Filtration SPE_Cleanup SPE Cleanup (Optional) Filtration->SPE_Cleanup If required Reconstitution Reconstitution Filtration->Reconstitution SPE_Cleanup->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for UPLC-MS/MS analysis of agarwood extracts.

Troubleshooting_Logic Start Poor/Inconsistent Results CheckMatrixEffect Evaluate Matrix Effect (Post-column infusion or Spike Recovery) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, Dilution) MatrixEffectPresent->OptimizeSamplePrep Yes NoMatrixEffect Check Other Parameters (Instrument, Standards) MatrixEffectPresent->NoMatrixEffect No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseIS Use Internal Standard (SIL-IS or Analogue) OptimizeChroma->UseIS Revalidate Re-evaluate Performance UseIS->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: HPLC Analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems related to poor peak shape in the HPLC analysis of this compound.

Peak Tailing

Q1: My peak for this compound is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in HPLC.[1][2] It can lead to inaccurate peak integration and reduced resolution. The primary causes for peak tailing with chromone (B188151) derivatives often involve secondary interactions with the stationary phase or issues with the mobile phase.[3][4]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[3][4]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) can suppress the ionization of silanol groups, minimizing these interactions.[4]

      • Use an End-Capped Column: Employ a column with end-capping, which chemically modifies the residual silanol groups to make them less active.[5]

      • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]

    • Solution:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[7]

      • Dilute the Sample: Lower the concentration of the analyte in your sample solution.[7]

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[6][8]

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[6]

      • Flush the Column: Regularly flush the column with a strong solvent to remove strongly retained compounds.[6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Peak Fronting

Q2: I am observing peak fronting for my analyte. What could be the reason and what steps should I take?

A2: Peak fronting, an asymmetry factor less than 1, is characterized by a leading edge that is less steep than the trailing edge.[1] This issue can also compromise the accuracy of quantification.

Potential Causes & Solutions:

  • Sample Overload (Concentration): High concentrations of the analyte can lead to a non-linear distribution between the stationary and mobile phases, resulting in fronting.[7][9]

    • Solution: Dilute the sample to a lower concentration.[10][11]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly different from the mobile phase can cause the front of the peak to move faster than the rest.[9][11]

    • Solution: Prepare the sample in a solvent that is weaker than or has a similar composition to the mobile phase.[11]

  • Column Collapse: A physical collapse of the column bed can create a void, leading to peak distortion.[9][12]

    • Solution: This is often irreversible, and the column may need to be replaced. Ensure operating conditions (pressure, pH, temperature) are within the manufacturer's recommendations to prevent this.[12]

Split Peaks

Q3: My single analyte peak is appearing as two or more split peaks. How do I troubleshoot this?

A3: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column.[8]

Potential Causes & Solutions:

  • Partially Blocked Frit or Column Inlet: Contamination at the inlet of the column can cause the sample to be distributed unevenly onto the stationary phase.

    • Solution:

      • Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush with a strong solvent. Be sure to check the manufacturer's instructions to see if this is permissible for your column.

      • Replace the Frit: If the blockage is severe, the inlet frit may need to be replaced.

  • Injection Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet or to band improperly.[8]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Void: A void or channel in the packing material can create two different flow paths for the analyte.[8]

    • Solution: A column with a significant void usually needs to be replaced.[8] To prevent voids, avoid sudden pressure shocks.[8]

Broad Peaks

Q4: The peaks for my compound are very broad, leading to poor resolution. What are the likely causes and solutions?

A4: Broad peaks can be a sign of several issues, from column degradation to problems with the HPLC system itself.[6]

Potential Causes & Solutions:

  • Column Deterioration: Over time, the efficiency of an HPLC column decreases, leading to broader peaks.[6]

    • Solution:

      • Perform a Column Performance Test: Periodically check the column's efficiency (plate count) and compare it to the manufacturer's specifications.

      • Replace the Column: If the performance has significantly degraded, the column should be replaced.[6]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.

    • Solution:

      • Use Narrower and Shorter Tubing: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.

      • Ensure Proper Connections: Check all fittings to ensure they are properly seated and not contributing to dead volume.

  • Mobile Phase Issues: An inappropriate mobile phase composition or flow rate can affect peak shape.[6]

    • Solution:

      • Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions. Slower flow rates can sometimes improve peak shape, but may increase run times.

      • Ensure Proper Mobile Phase Preparation: Use high-purity solvents and ensure the mobile phase is thoroughly mixed and degassed.[6]

Quantitative Data Summary

The following table summarizes key HPLC parameters and their potential impact on peak shape for the analysis of this compound.

ParameterTypical RangeEffect on Poor Peak ShapeTroubleshooting Action
Mobile Phase pH 2.5 - 7.0Can cause peak tailing for basic compounds if too high due to silanol interactions.[3]Adjust to a lower pH (e.g., 2.5-3.5) using formic or acetic acid to suppress silanol activity.[4]
Organic Modifier % (Acetonitrile/Methanol) 25% - 80% (Gradient)An incorrect gradient can lead to broad peaks or poor resolution.Optimize the gradient profile to ensure sharp elution of the analyte.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)A flow rate that is too high can lead to broad peaks and loss of resolution.Set the flow rate according to the column manufacturer's recommendation and optimize for the best peak shape.
Column Temperature 25 - 40 °CLow temperatures can sometimes cause peak broadening due to slower mass transfer.Increasing the column temperature can improve peak efficiency and reduce viscosity.
Injection Volume 5 - 20 µLOverloading can cause peak fronting or tailing.[7]Reduce the injection volume or dilute the sample.[7]
Sample Concentration 0.01 - 1.0 mg/mLHigh concentrations can lead to peak fronting.[7]Dilute the sample to be within the linear range of the detector.[10]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound, based on established methods for similar compounds.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile (B52724) to prepare a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase.

  • Sample Extraction (if applicable): For samples from a complex matrix (e.g., plant material), an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., Dionex-Acclaim 120 C18, 5 µm, 4.6 x 250 mm or equivalent).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.5% acetic acid

  • Gradient Elution Program:

    • 0-60 min: 25% to 55% A

    • 60-80 min: 55% to 80% A

    • 80-90 min: 80% to 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 252 nm[3]

  • Injection Volume: 10 µL

3. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the peak area and quantify the analyte using a calibration curve generated from the working standard solutions.

  • Evaluate peak shape by calculating the asymmetry factor (tailing factor).

Visualizations

The following diagrams illustrate the troubleshooting workflow and logical relationships for addressing poor peak shape in HPLC.

Troubleshooting_Workflow cluster_identification Identify Peak Shape Issue cluster_causes_tailing Potential Causes for Tailing cluster_causes_fronting Potential Causes for Fronting cluster_causes_split Potential Causes for Split Peaks cluster_causes_broad Potential Causes for Broad Peaks start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks broad_peaks Broad Peaks start->broad_peaks cause_tailing1 Secondary Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_tailing3 Column Contamination peak_tailing->cause_tailing3 cause_tailing4 Incompatible Sample Solvent peak_tailing->cause_tailing4 cause_fronting1 Sample Overload (Concentration) peak_fronting->cause_fronting1 cause_fronting2 Sample Solvent Incompatibility peak_fronting->cause_fronting2 cause_fronting3 Column Collapse peak_fronting->cause_fronting3 cause_split1 Partially Blocked Frit/Inlet split_peaks->cause_split1 cause_split2 Injection Solvent Mismatch split_peaks->cause_split2 cause_split3 Column Void split_peaks->cause_split3 cause_broad1 Column Deterioration broad_peaks->cause_broad1 cause_broad2 Extra-Column Volume broad_peaks->cause_broad2 cause_broad3 Mobile Phase Issues broad_peaks->cause_broad3 solution Implement Solution & Re-analyze cause_tailing1->solution cause_tailing2->solution cause_tailing3->solution cause_tailing4->solution cause_fronting1->solution cause_fronting2->solution cause_fronting3->solution cause_split1->solution cause_split2->solution cause_split3->solution cause_broad1->solution cause_broad2->solution cause_broad3->solution

Caption: Troubleshooting workflow for identifying and addressing poor peak shape in HPLC.

Logical_Relationships cluster_problem Problem cluster_categories Causal Categories cluster_specific_causes Specific Causes problem_node Poor Peak Shape Tailing, Fronting, Split, Broad cat_column Column Issues problem_node->cat_column cat_mobile_phase Mobile Phase/Sample problem_node->cat_mobile_phase cat_instrument Instrumental Effects problem_node->cat_instrument cause_silanol Silanol Interactions cat_column->cause_silanol cause_contamination Contamination/Blockage cat_column->cause_contamination cause_void Column Void/Collapse cat_column->cause_void cause_overload Sample Overload cat_mobile_phase->cause_overload cause_solvent Solvent Mismatch cat_mobile_phase->cause_solvent cause_ph Incorrect pH cat_mobile_phase->cause_ph cause_extracolumn Extra-Column Volume cat_instrument->cause_extracolumn cause_flowrate Improper Flow Rate cat_instrument->cause_flowrate

Caption: Logical relationships between poor peak shape and its potential root causes in HPLC.

References

selecting the appropriate column for 2-(2-phenylethyl)chromone separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-(2-phenylethyl)chromones.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating 2-(2-phenylethyl)chromones?

A1: The most prevalent method for the separation of 2-(2-phenylethyl)chromones is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC).[1][2][3] These techniques are typically coupled with Mass Spectrometry (MS) for detection and identification.[1][2]

Q2: Which type of HPLC column is recommended as a starting point for separating 2-(2-phenylethyl)chromones?

A2: A C18 column is the most frequently recommended and successfully used stationary phase for the analytical separation of 2-(2-phenylethyl)chromones.[1][3] It is a good first choice for method development due to its ability to retain moderately polar to non-polar compounds.[4]

Q3: What are the typical mobile phases used for the separation of these compounds?

A3: The mobile phase for separating 2-(2-phenylethyl)chromones usually consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol.[3][5] To improve peak shape and resolution, a small amount of an acid modifier, such as 0.1% to 0.5% formic acid or acetic acid, is often added to the aqueous component of the mobile phase.[3][5]

Q4: How does the structural diversity of 2-(2-phenylethyl)chromones affect their separation?

A4: 2-(2-phenylethyl)chromones are a diverse class of compounds that can include unoxidized forms, highly oxidized 5,6,7,8-tetrahydro derivatives, epoxy and diepoxy analogs, as well as dimers and trimers.[1][3][5] This structural variety leads to a wide range of polarities and hydrophobicities, which can result in complex chromatograms with many co-eluting peaks. Optimizing the chromatographic conditions, including the column chemistry, mobile phase gradient, and temperature, is crucial for achieving adequate separation of these various analogs.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Overlap Inappropriate column chemistry.Screen alternative stationary phases such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP/F5) column, which can offer different selectivity for aromatic compounds. For polar analytes, an Amide or HILIC column might provide better retention and separation.[5]
Sub-optimal mobile phase gradient.Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.[5][6]
Column temperature is not optimized.Adjust the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity. Screening temperatures between 25°C and 40°C is a good starting point.[5]
Peak Tailing Secondary interactions with residual silanols on the stationary phase.Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate silanols and reduce unwanted interactions.[5] Consider using a column with advanced end-capping technology to minimize residual silanol (B1196071) activity.
Column overload.Reduce the sample concentration or injection volume.
Low Retention of Polar Analogs High aqueous content in the initial mobile phase.Consider using a column with a more polar stationary phase (e.g., Amide or a polar-embedded phase) or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
Inappropriate mobile phase.Start with a lower percentage of organic solvent in the initial mobile phase of your gradient.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with 10-20 column volumes.
Fluctuations in mobile phase composition or temperature.Ensure proper mobile phase mixing and use a column thermostat to maintain a stable temperature.[5]
Column degradation.Use a guard column to protect the analytical column from contaminants. If performance continues to decline, replace the column.

Experimental Protocols

Protocol 1: General Screening of 2-(2-phenylethyl)chromones using UPLC-MS

This protocol is designed for the initial analysis and characterization of 2-(2-phenylethyl)chromones in a complex mixture, such as a plant extract.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., QTOF-MS) with an Electrospray Ionization (ESI) source[1]

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column with a small particle size.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

  • Gradient:

    • 0-2 min: 10% B

    • 2-25 min: 10-95% B (linear gradient)

    • 25-28 min: 95% B (hold)

    • 28-28.1 min: 95-10% B (return to initial conditions)

    • 28.1-30 min: 10% B (equilibration)

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40°C[5]

  • Injection Volume: 1-5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive[5]

  • Scan Range: m/z 100-1500

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or IDA)[1]

Protocol 2: Preparative Separation of 2-(2-phenylethyl)chromones

This protocol outlines a general approach for isolating specific 2-(2-phenylethyl)chromones from a crude extract for further analysis.

1. Instrumentation:

  • Preparative HPLC system with a fraction collector

2. Chromatographic Conditions:

  • Column: Semipreparative C18 column (e.g., 250 x 10 mm, 5 µm).[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A broad gradient should be run first to determine the elution profile (e.g., 5-100% B over 60 minutes). The gradient can then be optimized to improve the separation of the target compounds.

  • Flow Rate: 2-5 mL/min (adjust based on column dimensions)[5]

  • Detection: UV detector (monitor at multiple wavelengths, e.g., 254 nm and 280 nm)

3. Fraction Collection:

  • Collect fractions based on time or UV peak detection.

  • Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the isolated compounds.

Data Presentation

Table 1: Comparison of HPLC Columns for 2-(2-phenylethyl)chromone (B1200894) Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)ApplicationReference
Analytical UPLC C18 (e.g., HSS T3)1.8 - 1.9100 x 2.1High-resolution separation of complex mixtures[1][5]
Analytical HPLC C185250 x 4.6Routine analysis and quality control[3]
Alternative Selectivity F5 (Pentafluorophenyl)2.7150 x 2.1Separation of isomers and closely related structures[5]
Alternative Selectivity Amide3.5150 x 4.6Separation of more polar chromone (B188151) derivatives[5]
Preparative C185 - 10250 x 10Isolation and purification of target compounds[5]

Visualizations

Column_Selection_Workflow Workflow for Selecting a Column for 2-(2-phenylethyl)chromone Separation start Start: Separation Goal analytical Analytical Separation (Screening/Quantitation) start->analytical preparative Preparative Separation (Isolation) start->preparative c18_start Start with a C18 Column analytical->c18_start prep_c18 Use a Preparative C18 Column preparative->prep_c18 check_resolution Is Resolution Adequate? c18_start->check_resolution optimize Optimize Mobile Phase and Temperature check_resolution->optimize Yes alternative_column Screen Alternative Chemistries (e.g., F5, Phenyl-Hexyl, Amide) check_resolution->alternative_column No end End: Method Established optimize->end alternative_column->optimize prep_c18->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate HPLC column.

Troubleshooting_Logic Troubleshooting Common Chromatographic Issues issue Identify Chromatographic Issue poor_resolution Poor Resolution issue->poor_resolution peak_tailing Peak Tailing issue->peak_tailing low_retention Low Retention issue->low_retention solution_res 1. Optimize Gradient 2. Change Column Temperature 3. Try Alternative Column Chemistry poor_resolution->solution_res solution_tail 1. Add Acid to Mobile Phase 2. Check for Overload 3. Use End-capped Column peak_tailing->solution_tail solution_ret 1. Decrease Initial % Organic 2. Use Polar Stationary Phase (e.g., Amide/HILIC) low_retention->solution_ret

Caption: A logical diagram for troubleshooting common issues encountered during separation.

References

calibration curve issues in quantitative analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 6,7-Dimethoxy-2-(2-phenylethyl)chromone.

Troubleshooting Guides

This section addresses common problems encountered during the quantitative analysis of this compound, presented in a question-and-answer format.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in your calibration curve can stem from several sources, from sample preparation to instrument limitations. Below is a systematic approach to identifying and resolving the root cause.

Common Causes and Solutions for Non-Linearity:

Potential Cause Description Troubleshooting Steps
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.1. Extend the dilution series: Prepare standards with lower concentrations to identify the linear range of your detector. 2. Reduce injection volume: Injecting a smaller volume can prevent overloading the detector. 3. Check detector specifications: Consult your instrument manual for the specified linear dynamic range.
Standard Preparation Errors Inaccurate weighing, dilution, or degradation of standard solutions are common sources of non-linearity.1. Re-prepare standards: Carefully prepare new stock and working standards using calibrated pipettes and volumetric flasks. 2. Use fresh standards: Chromones can be susceptible to degradation. Prepare fresh standards regularly and store them appropriately.
Matrix Effects Components in the sample matrix can interfere with the analyte's signal, causing ion suppression or enhancement in LC-MS, or co-elution in HPLC-UV.1. Improve sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte.
Inappropriate Calibration Range The selected concentration range for your standards may not be within the linear response range of the instrument for this specific analyte.1. Perform a range-finding experiment: Analyze a wide range of concentrations to determine the linear portion of the response. 2. Adjust the calibration range: Narrow the concentration range of your standards to fall within the determined linear range.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion and non-linear responses.1. Dilute the sample: If the sample concentration is too high, dilute it to fall within the linear range of the calibration curve. 2. Reduce the injection volume: A smaller injection volume will introduce less analyte onto the column.

A logical workflow for troubleshooting non-linear calibration curves is presented below:

start Start: Non-Linear Calibration Curve check_standards Verify Standard Preparation (Freshness, Accuracy) start->check_standards standards_ok Standards OK? check_standards->standards_ok reprepare_standards Re-prepare Standards standards_ok->reprepare_standards No check_range Evaluate Calibration Range (Too high or too low?) standards_ok->check_range Yes reprepare_standards->check_standards range_ok Range Appropriate? check_range->range_ok adjust_range Adjust Concentration Range range_ok->adjust_range No check_injection Assess Injection Volume (Column Overload?) range_ok->check_injection Yes adjust_range->check_range injection_ok Injection Volume OK? check_injection->injection_ok reduce_injection Reduce Injection Volume injection_ok->reduce_injection No check_matrix Investigate Matrix Effects (Sample Cleanup Adequate?) injection_ok->check_matrix Yes reduce_injection->check_injection matrix_ok Matrix Effects Mitigated? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_ok->improve_cleanup No end End: Linear Calibration Curve matrix_ok->end Yes improve_cleanup->check_matrix

Troubleshooting workflow for non-linear calibration curves.

Question: I am observing poor reproducibility in my calibration standards. What could be the issue?

Answer:

Poor reproducibility can be caused by a number of factors related to both the analytical method and the instrumentation.

Common Causes and Solutions for Poor Reproducibility:

Potential Cause Description Troubleshooting Steps
Inconsistent Sample Preparation Variations in extraction efficiency or dilution steps between samples.1. Standardize the protocol: Ensure all steps of the sample preparation are performed consistently for all standards and samples. 2. Use an internal standard: An internal standard can help to correct for variations in sample preparation and injection volume.
Instrument Instability Fluctuations in pump pressure, detector response, or column temperature.1. Equilibrate the system: Allow the HPLC/UPLC system to equilibrate fully before starting your analytical run. 2. Monitor system parameters: Keep an eye on the pressure, temperature, and detector baseline for any unusual fluctuations.
Autosampler Issues Inconsistent injection volumes or sample carryover.1. Check the autosampler: Ensure the autosampler is functioning correctly and that the injection volume is accurate and precise. 2. Optimize wash steps: Use a strong solvent in your wash method to prevent carryover between injections.

Frequently Asked Questions (FAQs)

Q1: What is a good correlation coefficient (R²) for my calibration curve?

A good correlation coefficient is typically ≥ 0.99. A value below this may indicate issues with linearity that need to be addressed.

Q2: My calibration curve has a high R² value, but the back-calculated concentrations for my standards are not accurate. Why is this?

A high R² value alone does not guarantee a good calibration curve. It is also important to check the accuracy of the back-calculated concentrations of your standards. If these values deviate significantly (e.g., by more than 15%) from the nominal concentrations, it could indicate that a different regression model (e.g., weighted linear regression or a quadratic fit) may be more appropriate for your data.

Q3: How can I minimize matrix effects when analyzing this compound in a complex plant extract?

To minimize matrix effects, you can:

  • Optimize sample preparation: Use techniques like solid-phase extraction (SPE) to selectively isolate the analyte and remove interfering compounds.

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.

  • Employ an internal standard: A stable isotope-labeled internal standard is ideal, but a structurally similar compound that co-elutes with the analyte can also be effective.

Data Presentation

The following tables illustrate the difference between a good and a problematic calibration curve for a compound similar to this compound.

Table 1: Example of a Good Calibration Curve

Concentration (µg/mL)Peak Area (arbitrary units)
512500
1025100
2562700
50125500
100250800
Regression Equation y = 2505x + 150
Correlation Coefficient (R²) 0.9998

Table 2: Example of a Problematic Calibration Curve (Non-Linear)

Concentration (µg/mL)Peak Area (arbitrary units)
512300
1024800
2561500
50115000
100185000
Regression Equation y = 1800x + 15000
Correlation Coefficient (R²) 0.9850

Experimental Protocols

Preparation of Standard Solutions

A detailed protocol for the preparation of standard solutions is crucial for accurate quantification.

start Start: Prepare Standard Solutions weigh_standard Accurately weigh ~10 mg of This compound reference standard start->weigh_standard dissolve_stock Dissolve in a known volume (e.g., 10 mL) of methanol to create a stock solution (e.g., 1 mg/mL) weigh_standard->dissolve_stock prepare_working Prepare an intermediate working solution by diluting the stock solution dissolve_stock->prepare_working serial_dilution Perform serial dilutions of the working solution with the mobile phase to obtain a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) prepare_working->serial_dilution end End: Calibration Standards Ready serial_dilution->end

Workflow for preparing calibration standards.

Sample Preparation from Plant Material (e.g., Agarwood)

The following is a general protocol for the extraction of chromones from a plant matrix. Optimization may be required for different plant materials.

  • Grind the plant material: The dried plant material (e.g., agarwood) should be ground into a fine powder.

  • Extraction:

    • Hot Reflux Extraction: Weigh approximately 1 g of the powdered material and add 50 mL of 50% ethanol. Heat the mixture under reflux for 2 hours.

    • Ultrasonic Extraction: Weigh approximately 1 g of the powdered material and add 50 mL of methanol. Sonicate the mixture for 60 minutes.

  • Filtration: After extraction, filter the mixture to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC/UPLC system.

UPLC-MS/MS Method for Quantification

The following method is based on a published protocol for the quantification of this compound.

  • Chromatographic System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.2% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution program should be optimized to achieve good separation of the analyte from other components in the sample.

  • Flow Rate: A typical flow rate for a UPLC system is 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL

  • Column Temperature: 30-40 °C

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode with positive ionization is recommended for high selectivity and sensitivity. The specific MRM transitions for this compound will need to be determined.

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Chromone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of chromones, a class of compounds with significant pharmacological activities, is crucial in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide presents an objective comparison of these two methods, supported by established principles of analytical method validation, to aid in the selection of the most appropriate technique for your research needs.

Methodology Comparison at a Glance

Both HPLC and GC-MS offer robust platforms for the analysis of chromones, yet they operate on fundamentally different principles, leading to distinct advantages and limitations. A key differentiator is the volatility of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS requires analytes to be volatile and thermally stable, or to be made so through derivatization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of a volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection by a mass spectrometer.
Analyte Volatility Ideal for non-volatile and thermally unstable compounds.Requires volatile and thermally stable compounds. Derivatization may be necessary for many chromone (B188151) structures.
Derivatization Generally not required for chromones.Often necessary to increase volatility and thermal stability, adding a step to sample preparation.
Sensitivity Good, with high sensitivity achievable with advanced detectors like tandem mass spectrometry (LC-MS/MS).High sensitivity, especially when operating in selected ion monitoring (SIM) mode.
Selectivity Good, significantly enhanced when coupled with a mass spectrometer (LC-MS).Excellent, with the mass spectrometer providing detailed structural information for high-confidence identification.
Instrumentation Cost Generally lower for HPLC with UV detection, higher for LC-MS systems.Moderate to high.
Primary Application Well-suited for routine quality control, stability testing, and quantification of chromones in various matrices.A robust method for sensitive and specific analysis, often used for confirmation, impurity profiling, and metabolomic studies.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of chromones by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of a variety of chromone derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve the chromone standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Start with a higher proportion of Solvent B, gradually increasing the concentration of Solvent A to elute the chromones.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set at a wavelength appropriate for the specific chromone (e.g., 254 nm or 290 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for chromone analysis by GC-MS, including a common derivatization step.

1. Sample Preparation and Derivatization:

  • Dry an aliquot of the sample extract under a stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the chromones.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Quantitative Performance Data: A Comparative Summary

The following table summarizes the expected performance characteristics for HPLC and GC-MS methods in the analysis of chromones. These values are representative and can vary based on the specific instrumentation, chromone derivative, and matrix.

Validation ParameterHPLC-UVGC-MS (SIM)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL1 - 25 ng/mL

Method Cross-Validation Workflow

The cross-validation of two distinct analytical methods is essential to ensure that both methods provide equivalent, reliable, and accurate results for the same analyte. This process is a cornerstone of robust analytical science in a regulated environment.

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev gcms_dev GC-MS Method Development method_dev->gcms_dev hplc_val HPLC Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val gcms_val GC-MS Validation (Accuracy, Precision, Linearity, etc.) gcms_dev->gcms_val validation Individual Method Validation cross_val Cross-Validation Study hplc_val->cross_val gcms_val->cross_val sample_analysis Analysis of Identical Samples by Both Methods cross_val->sample_analysis stat_analysis Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->stat_analysis conclusion Conclusion: Method Equivalency Assessed stat_analysis->conclusion

References

A Comparative Analysis of the Bioactivity of 6,7-Dimethoxy-2-(2-phenylethyl)chromone and Other Phenylethyl Chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6,7-Dimethoxy-2-(2-phenylethyl)chromone and other structurally related 2-(2-phenylethyl)chromones (PECs). PECs are a class of natural compounds, primarily found in agarwood, that have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.[1][2][3] This document summarizes key experimental data to facilitate a comparative assessment of their therapeutic potential.

Executive Summary

This compound demonstrates notable biological activity, particularly in the realm of anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Comparative data suggests that its efficacy is influenced by the substitution pattern on the chromone (B188151) ring. While comprehensive comparative data on its anticancer activity is still emerging, preliminary studies indicate that PECs as a class exhibit cytotoxic effects against various cancer cell lines. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds.

Comparative Bioactivity Data

The bioactivity of this compound and its analogs has been evaluated in various in vitro models. The following tables summarize the quantitative data from comparative studies on their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of PECs is often assessed by their ability to inhibit inflammatory mediators in macrophage cell lines, such as RAW 264.7. A key mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

Table 1: Inhibition of NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages [4]

CompoundSubstitution PatternRelative Luciferase Activity*
This compound 6,7-di-OCH₃ 0.31 ± 0.05
7-Methoxy-2-(2-phenylethyl)chromone7-OCH₃0.54 ± 0.03
6,7-Dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromone6,7-di-OCH₃, 4'-OCH₃0.38 ± 0.14
Neopetasan(structure varies)0.55 ± 0.09
Vehicle ControlN/A1.03 ± 0.02

Lower values indicate greater inhibition of NF-κB activation.

Another critical marker of anti-inflammatory activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)Reference
Dimeric PECs (various)7.0 - 12.0[5]
Tetrahydro-2-(2-phenylethyl)chromone derivatives (various)3.68 - 13.04[6]
2-(2-phenylethyl)chromone (B1200894) derivatives (various)1.6 - 7.3[7]
This compoundData not available

IC₅₀ values represent the concentration required to inhibit 50% of NO production.

Anticancer Activity

The cytotoxic effects of PECs have been investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.

Table 3: Cytotoxic Activity (IC₅₀) of Phenylethyl Chromone Derivatives

Compound/DerivativeCell Line(s)IC₅₀ RangeReference
6,7-Dimethoxy-2-[2-(3'-hydroxyphenyl)ethyl]chromone & other PECs SMMC-7721, MGC-803, OV-90 18.82 - 37.95 µg/mL [2]
4',7-Dimethoxy-6-hydroxy-2-(2-phenylethyl)chromoneVarious25 - 38 µM[1]
Dimeric PECsK562, SGC-7901, BEL-7402, A549, HeLa13.40 - 28.96 µM[2]
Tetrahydro-2-(2-phenylethyl)chromonesHeLa, K56242.66 - 49.8 µM[3]

IC₅₀ values represent the concentration required to inhibit 50% of cancer cell growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

Inhibition of NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

  • Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB-dependent luciferase reporter gene.

  • Seeding: Cells are seeded in a 96-well plate at a density of 8.5 x 10⁴ cells/well and incubated overnight.[1]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NF-κB activation.

  • Incubation: The plate is incubated for 6-16 hours at 37°C in a CO₂ incubator.[1]

  • Measurement: Luciferase assay reagent is added to each well, and the luminescence is measured using a microplate luminometer. The relative luciferase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Line: RAW 264.7 macrophages.

  • Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment and Stimulation: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Human cancer cell lines (e.g., SMMC-7721, MGC-803, OV-90).

  • Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the purple formazan crystals.

  • Measurement: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

cluster_workflow Experimental Workflow for Bioactivity Screening cluster_assays Bioactivity Assays start PEC Compound Library assay_prep Prepare Stock Solutions start->assay_prep treatment Treat Cells with PECs assay_prep->treatment cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) cell_culture->treatment anti_inflammatory Anti-inflammatory (NO, NF-κB) treatment->anti_inflammatory cytotoxicity Cytotoxicity (MTT) treatment->cytotoxicity data_analysis Data Analysis (IC50, etc.) anti_inflammatory->data_analysis cytotoxicity->data_analysis results Comparative Bioactivity Profile data_analysis->results

Experimental workflow for screening the bioactivity of PECs.

cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive complex) IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates to nucleus Nucleus genes Pro-inflammatory Gene Expression (iNOS, TNF-α, etc.) nucleus->genes induces pec 6,7-Dimethoxy-PEC pec->IKK inhibits IkB_NFkB->NFkB

Inhibition of the NF-κB signaling pathway by 6,7-Dimethoxy-PEC.

Conclusion

This compound emerges as a promising candidate for further investigation, particularly for its anti-inflammatory properties. The available data indicates its potent inhibitory effect on the NF-κB signaling pathway, surpassing some of its structural analogs. While its anticancer activity is evident within the broader class of PECs, more direct comparative studies with specific IC₅₀ values are needed to fully elucidate its potential in this area. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research and development of this and other related phenylethyl chromones as potential therapeutic agents.

References

Differentiating Wild vs. Cultivated Agarwood: A Metabolomic Approach Using UPLC-ESI-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The increasing rarity and high cost of wild agarwood, the resinous heartwood of Aquilaria species, have spurred the development of cultivation and artificial induction techniques to ensure a sustainable supply for medicinal and aromatic applications. However, the chemical equivalency of cultivated and wild agarwood remains a critical question for quality control and therapeutic efficacy. This guide provides an objective comparison of the metabolic profiles of wild and cultivated agarwood using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS), supported by experimental data. This high-resolution analytical technique allows for the sensitive and accurate differentiation of their chemical constituents.

Quantitative Data Summary: Key Differentiating Metabolites

Metabolomic studies using UPLC-ESI-QTOF-MS have revealed significant chemical differences between wild and cultivated agarwood. The primary discriminating compounds belong to the classes of 2-(2-phenylethyl)chromones (PECs) and sesquiterpenes, which are major contributors to the characteristic aroma and medicinal properties of agarwood.[1][2]

While the overall chemical profiles show similarities, the relative abundance of specific compounds often varies significantly. Wild agarwood generally exhibits a greater diversity and higher content of certain sesquiterpenes, whereas some cultivated varieties, particularly the high-quality "Qi-Nan," can have higher concentrations of specific PECs.[2]

Below is a summary of quantitative data from a comparative study on wild "Qi-Nan" (WQN) and cultivated "Qi-Nan" (CQN) agarwood, highlighting the differences in the relative content of key 2-(2-phenylethyl)chromones.

CompoundClassRelative Content (%) in Wild "Qi-Nan"Relative Content (%) in Cultivated "Qi-Nan"Reference
2-(2-phenylethyl)chromonePEC43.89–73.0472.43–95.61[2]
2-[2-(4-methoxyphenyl)ethyl]chromonePEC43.89–73.0472.43–95.61[2]

Note: The combined relative content of these two PECs was reported in the study.

Further research has identified additional markers for differentiation. For instance, a study using UPLC-ESI-QTOF-MS-based metabolomics identified 14 potential metabolic markers to distinguish wild from cultivated agarwood, including 6,7-dimethoxy-2-(2-phenylethyl)chromone, 6,8-dihydroxy-2-(2-phenylethyl)chromone, and 6-methoxy-2-(2-phenylethyl)chromone.[3] Wild harvested Aquilaria sinensis samples were also found to have a greater number of detectable ions and a higher intensity of specific ions compared to cultivated samples.[4]

Experimental Protocols

The following provides a detailed methodology for the UPLC-ESI-QTOF-MS analysis of agarwood metabolites, based on protocols described in the scientific literature.[1][5][6][7]

Sample Preparation
  • Grinding: Dried agarwood samples (both wild and cultivated) are pulverized into a fine powder.

  • Extraction: An accurately weighed amount of the powder (e.g., 1.0 g) is extracted with a suitable solvent, such as methanol (B129727) or 50% ethanol, often using methods like ultrasonic-assisted extraction or hot reflux extraction to enhance efficiency.[8][9]

  • Filtration and Centrifugation: The extract is filtered through a 0.22 µm membrane to remove particulate matter. The filtrate may be centrifuged to ensure clarity before injection into the UPLC system.

UPLC-ESI-QTOF-MS Analysis
  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18) is typically used for separation.

  • Mobile Phase: A gradient elution is employed, commonly using a binary solvent system consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. The gradient program is optimized to achieve good separation of the complex metabolites.

  • Flow Rate: A typical flow rate is maintained between 0.3 and 0.5 mL/min.

  • Column Temperature: The column oven is maintained at a constant temperature, for example, 35°C, to ensure reproducibility.

  • Injection Volume: A small volume of the filtered extract (e.g., 1-5 µL) is injected.

  • Mass Spectrometry: A QTOF mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Data is acquired in both positive and negative ion modes to cover a wide range of metabolites.

  • Mass Range: A full scan mass range of m/z 100-1500 is typically used to detect a broad spectrum of compounds.

  • Data Acquisition: Data is collected in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor and fragment ion information for compound identification.

Data Processing and Statistical Analysis

The raw data is processed using specialized software to perform peak picking, alignment, and normalization. The identified compounds are then subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), to identify the differential metabolites between wild and cultivated agarwood samples.[3]

Visualizations

Experimental Workflow

experimental_workflow sample Agarwood Samples (Wild vs. Cultivated) grinding Pulverization sample->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms ESI-QTOF-MS Detection (Positive/Negative Ion Modes) uplc->ms data_processing Data Processing (Peak Picking, Alignment) ms->data_processing statistical_analysis Multivariate Analysis (PCA, OPLS-DA) data_processing->statistical_analysis biomarker_identification Biomarker Identification statistical_analysis->biomarker_identification

Caption: Experimental workflow for UPLC-ESI-QTOF-MS based metabolomic analysis of agarwood.

Biosynthetic Pathways of Key Agarwood Metabolites

biosynthetic_pathways Simplified Biosynthesis of Sesquiterpenes and Phenylpropanoids cluster_terpenoid Terpenoid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonic Acid (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp pyruvate Pyruvate + G3P mep_pathway MEP/DXP Pathway pyruvate->mep_pathway mep_pathway->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp sesquiterpenes Sesquiterpenes fpp->sesquiterpenes phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcones Chalcones coumaroyl_coa->chalcones pecs 2-(2-phenylethyl)chromones (PECs) chalcones->pecs

References

A Comparative Analysis of 2-(2-phenylethyl)chromones from Diverse Aquilaria Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical diversity and therapeutic potential of natural compounds is paramount. Among these, 2-(2-phenylethyl)chromones (PECs) from Aquilaria species, the source of agarwood, have garnered significant attention for their unique fragrance and diverse pharmacological properties.[1][2] This guide provides a comparative analysis of PECs found in different Aquilaria species, supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows and biological pathways.

The primary chemical constituents responsible for the characteristic properties of agarwood are sesquiterpenoids and PECs.[1] PECs, in particular, are considered key markers for evaluating the quality of agarwood and have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] The composition and concentration of these compounds can vary significantly between different Aquilaria species and even within the same species depending on factors such as the method and duration of agarwood induction.[1]

Quantitative Comparison of 2-(2-phenylethyl)chromones

The following tables summarize the relative content of major 2-(2-phenylethyl)chromones and their derivatives in different clones of Aquilaria sinensis and in Aquilaria crassna at various induction or holing times. This data provides a quantitative insight into the chemical variability within and between these species.

Table 1: Relative Content (%) of Major 2-(2-phenylethyl)chromones in Four "Qi-Nan" Clones of Aquilaria sinensis at Different Induction Times. [1]

CompoundClone6 Months12 Months24 Months
2-(2-Phenylethyl)chromone (B1200894) RH20.33 ± 1.1518.98 ± 0.8717.65 ± 0.54
YYZ21.54 ± 1.2320.11 ± 0.9918.87 ± 0.67
AS19.87 ± 0.9818.54 ± 0.7617.32 ± 0.49
XGY22.11 ± 1.3420.87 ± 1.1119.54 ± 0.88
2-[2-(4-Methoxyphenyl)ethyl]chromone RH23.45 ± 1.5424.12 ± 1.3225.01 ± 1.11
YYZ22.87 ± 1.4323.54 ± 1.2124.32 ± 1.01
AS24.01 ± 1.6724.87 ± 1.4525.76 ± 1.23
XGY21.98 ± 1.3322.76 ± 1.1923.54 ± 0.98
2-[2-(3-Hydroxy-4-methoxy)phenylethyl]chromone RH12.64 ± 0.8713.21 ± 0.7613.66 ± 0.65
YYZ11.98 ± 0.7612.54 ± 0.6513.01 ± 0.54
AS13.11 ± 0.9813.76 ± 0.8714.23 ± 0.76
XGY12.34 ± 0.8112.98 ± 0.7113.54 ± 0.61
Total PECs All Clones (Avg.)76.78 ± 1.5571.82 ± 5.3069.35 ± 1.50

Data is presented as the mean of the relative content ± standard deviation.

Table 2: Relative Content (%) of Different Types of 2-(2-phenylethyl)chromones in Aquilaria crassna at Different Artificial Holing Times.

Chromone (B188151) TypeSample 1 (S1)Sample 2 (S2)Sample 3 (S3)
Flidersia Type (FTPECs) 37 compounds33 compounds23 compounds
5,6,7,8-Tetrahydro (THPECs) 3 compounds5 compounds3 compounds
5,6-Epoxy (EPECs) 4 compounds5 compounds2 compounds
5,6:7,8-Diepoxy (DEPECs) 7 compounds0 compounds1 compound
Total Relative Content of PECs 66.42%81.39%79.20%

Bioactivity Profile: Anti-inflammatory Action

Numerous studies have highlighted the anti-inflammatory properties of 2-(2-phenylethyl)chromones.[3][4][5][6] A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6] LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory response by activating macrophages, leading to the production of pro-inflammatory mediators like NO. Certain PECs have been shown to significantly suppress this NO production, indicating their potential as anti-inflammatory agents.[3][4][5][6]

G LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage activates iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation Macrophage->iNOS leads to NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation PECs 2-(2-phenylethyl)chromones PECs->iNOS inhibit

Caption: Anti-inflammatory signaling pathway of 2-(2-phenylethyl)chromones.

Experimental Protocols

The following is a synthesized methodology for the extraction, isolation, and analysis of 2-(2-phenylethyl)chromones from Aquilaria species, based on protocols described in the literature.

Sample Preparation and Extraction
  • Grinding: Dried agarwood samples are ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a solvent, typically 95% ethanol (B145695) or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure complete extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions, particularly the ethyl acetate fraction which is often rich in PECs, are subjected to various chromatographic techniques for isolation of individual compounds. These techniques include:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or ODS (octadecylsilane) as the stationary phase.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds.

Structural Elucidation and Quantitative Analysis
  • Spectroscopic Analysis: The structures of the purified PECs are determined using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR for determining the carbon-hydrogen framework.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

  • Quantitative Analysis: The content of specific PECs in the extracts is quantified using:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the separation and quantification of volatile and semi-volatile compounds like PECs.[7][8]

    • Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS): Provides high resolution and sensitivity for the analysis of complex mixtures of PECs.[9][10][11]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of 2-(2-phenylethyl)chromones from Aquilaria species.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Elucidation A Aquilaria Species (e.g., A. sinensis, A. crassna) B Agarwood Induction (e.g., artificial holing) A->B C Sample Grinding B->C D Solvent Extraction (e.g., Ethanol) C->D E Solvent Partitioning D->E F Column Chromatography E->F G UPLC-MS / GC-MS Analysis F->G H NMR & HRESIMS F->H I Quantitative Data Comparison G->I H->G

Caption: Experimental workflow for comparative analysis of PECs.

References

Validating the In Vivo Anti-inflammatory Potential of 6,7-Dimethoxy-2-(2-phenylethyl)chromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of the novel compound 6,7-Dimethoxy-2-(2-phenylethyl)chromone. Due to the current absence of direct in vivo data for this specific chromone (B188151), this document extrapolates its potential efficacy based on its known in vitro mechanism—inhibition of NF-κB activation. This is juxtaposed with established experimental data from widely-used alternative anti-inflammatory agents, namely Indomethacin and Dexamethasone (B1670325), in three standard preclinical models of inflammation. This guide is intended to serve as a valuable resource for designing and interpreting future in vivo studies on this compound and related compounds.

Comparative Efficacy of Anti-inflammatory Agents

The following tables summarize the in vivo efficacy of comparator compounds in standard inflammation models. This data provides a benchmark against which the potential effects of this compound can be assessed.

Table 1: Carrageenan-Induced Paw Edema Model

This model is a widely used assay for acute inflammation.

CompoundDoseRoute of AdministrationAnimal ModelPaw Edema Inhibition (%)Reference
Indomethacin10 mg/kgp.o.Rat87.3%[1][2]
Chromone Derivative 150 mg/kgp.o.MouseSignificant Reduction[3][4]
Chromone Derivative 1100 mg/kgp.o.MouseSignificant Reduction[3][4]
Chromone Derivative 250 mg/kgp.o.MouseSignificant Reduction[3][4]
Chromone Derivative 2100 mg/kgp.o.MouseSignificant Reduction[3][4]
Table 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model mimics the chronic inflammation characteristic of rheumatoid arthritis.

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
Dexamethasone0.3-3.0 mg/kgs.c.RatDose-dependent inhibition of paw volume increase[5]
Dexamethasone5 mg/kgi.p.MouseStandard drug for comparison[6]
4-ferrocenylchroman-2-one derivativeNot specifiedNot specifiedRatDetermined to have in vivo anti-inflammatory effect[7]
Table 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response, often leading to septic shock.

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
Dexamethasone5 mg/kgp.o.MouseSignificantly lowered serum TNF-α and IL-6[8]
Dexamethasone10 mg/kgi.p.MouseReduced mortality from 77.8% to 28.6%[9][10]
DCO-6 (a novel chromone derivative)Not specifiedNot specifiedMouseSignificantly protected from LPS-induced septic shock[11]

Experimental Protocols

Detailed methodologies for the key in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema

This protocol is used to assess acute anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound), a reference drug (e.g., Indomethacin 10 mg/kg), or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint: The percentage inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model is employed to evaluate the efficacy of compounds against chronic inflammation.

  • Animals: Lewis or Sprague-Dawley rats are commonly used.

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

    • The test compound, a reference drug (e.g., Dexamethasone), or vehicle is administered daily, starting from the day of CFA injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

    • Paw volume and arthritic scores are monitored periodically for several weeks.

    • At the end of the study, animals may be euthanized for histological analysis of the joints and measurement of inflammatory markers in the blood and tissues.

  • Endpoints: Changes in paw volume, arthritic score, histological changes, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to investigate the effects of compounds on systemic inflammatory responses and sepsis.

  • Animals: Mice (e.g., C57BL/6 or BALB/c) are frequently used.

  • Procedure:

    • The test compound, a reference drug (e.g., Dexamethasone), or vehicle is administered to the animals.

    • After a predetermined time, a lethal or sub-lethal dose of LPS is injected intraperitoneally.

    • Survival is monitored over a period of several days.

    • In separate cohorts, blood and tissues can be collected at various time points after LPS injection to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Endpoints: Survival rate, and levels of systemic inflammatory cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the workflows of the described experimental models.

G NF-κB Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Chromone 6,7-Dimethoxy-2- (2-phenylethyl)chromone Chromone->IKK Inhibits

NF-κB Signaling Pathway

G MAPK Signaling Pathway Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces

MAPK Signaling Pathway

G Carrageenan-Induced Paw Edema Workflow Start Start MeasurePaw Measure Initial Paw Volume Start->MeasurePaw Administer Administer Compound/ Vehicle MeasurePaw->Administer InjectCarrageenan Inject Carrageenan Administer->InjectCarrageenan MeasureEdema Measure Paw Volume (1-5 hours) InjectCarrageenan->MeasureEdema Analyze Calculate % Inhibition MeasureEdema->Analyze End End Analyze->End

Carrageenan-Induced Paw Edema Workflow

G CFA-Induced Arthritis Workflow Day0 Day 0: Inject CFA Treatment Daily Treatment: Compound/Vehicle Day0->Treatment Initiate Monitoring Monitor Paw Volume & Arthritic Score Treatment->Monitoring Throughout Study Endpoint Endpoint Analysis: Histology, Cytokines Monitoring->Endpoint At Study Termination

CFA-Induced Arthritis Workflow

G LPS-Induced Systemic Inflammation Workflow Start Start Administer Administer Compound/ Vehicle Start->Administer InjectLPS Inject LPS Administer->InjectLPS MonitorSurvival Monitor Survival InjectLPS->MonitorSurvival CollectSamples Collect Blood/Tissues for Cytokine Analysis InjectLPS->CollectSamples Analyze Analyze Data MonitorSurvival->Analyze CollectSamples->Analyze End End Analyze->End

LPS-Induced Systemic Inflammation Workflow

References

A Comparative Analysis of Synthetic vs. Natural 6,7-Dimethoxy-2-(2-phenylethyl)chromone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6,7-Dimethoxy-2-(2-phenylethyl)chromone sourced from natural origins versus synthetic production. This chromone (B188151), a significant bioactive compound found in agarwood, has garnered interest for its potential pharmacological properties.[1] This document aims to present available data to aid researchers in selecting the appropriate compound for their studies.

Introduction

This compound is a naturally occurring compound found in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1] It belongs to the class of 2-(2-phenylethyl)chromones (PECs), which are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. While the natural compound has been the subject of numerous studies, synthetic versions are also commercially available, offering a potentially more consistent and scalable source. This guide compares the known activities of the natural compound with the expected profile of its synthetic counterpart.

Purity and Composition

The primary distinction between natural and synthetic this compound lies in their purity and the presence of related compounds.

  • Natural this compound: Typically isolated from agarwood extracts, the natural form is often found alongside other structurally similar PECs.[2][3][4][5][6] The composition of these extracts can vary depending on the Aquilaria species, geographical location, and the method of agarwood formation (wild vs. cultivated).[2][5] This can lead to variability in the biological activity of the extract. For instance, this compound is considered a metabolic marker that can help distinguish between wild and cultivated agarwood.[5][7]

  • Synthetic this compound: Chemical synthesis offers a high degree of purity, often exceeding 99%. This eliminates the confounding effects of other bioactive compounds present in natural extracts, making it the preferred choice for in-depth mechanistic studies and drug development where consistency and a well-defined chemical entity are crucial.

Comparative Biological Activity

Anti-inflammatory Activity

The anti-inflammatory effects of PECs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Anti-inflammatory Activity of Natural 2-(2-phenylethyl)chromones

CompoundCell LineAssayIC₅₀ (µM)Reference
Dimeric 2-(2-phenylethyl)chromonesRAW264.7NO Production Inhibition7.0-12.0[8]
2-(2-phenylethyl)chromone (B1200894) derivativesRAW 264.7NO Production Inhibition1.6-7.3[9]
5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone derivativesRAW 264.7NO Production Inhibition3.68-13.04[10]

dot

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Chromone This compound Chromone->NFkB inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Cytotoxic Activity

The cytotoxic potential of PECs has been evaluated against various cancer cell lines using the MTT assay.

Table 2: Cytotoxic Activity of Natural 2-(2-phenylethyl)chromones

CompoundCell LinesIC₅₀ (µg/mL)Reference
2-(2-phenylethyl)chromone derivativesSMMC-7721, MGC-803, OV-9018.82 - 37.95[11]
8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-oneSGC-790114.6[12]
Dimeric and flavonoid-2-(2-phenylethyl)chromonesK562, SGC-7901, BEL-7402, A549, HeLa4.96 - 44.34 (µM)[13]

dot

Cytotoxicity_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed cancer cells B Treat with This compound A->B C Add MTT reagent B->C D Incubate C->D E Solubilize formazan (B1609692) D->E F Measure absorbance E->F

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Neuroprotective Activity

Several PECs have demonstrated neuroprotective effects in various in vitro models.

Table 3: Neuroprotective Activity of Natural 2-(2-phenylethyl)chromones

CompoundCell ModelAssayActivityReference
2-(2-phenylethyl)chromone derivativesPC12 cellsCorticosterone-induced injurySignificant protection at 20 µM[14]
5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromoneRat cortical cellsGlutamate-induced neurotoxicitySignificant neuroprotection[15]

Experimental Protocols

Synthesis of 2-(2-phenylethyl)chromones

A general method for the synthesis of 2-(2-phenylethyl)chromones involves the reduction of the corresponding 2-styrylchromones.

Protocol:

  • Dissolve 2-styrylchromone in methanol.

  • Add ammonium (B1175870) formate (B1220265) and activated Palladium on carbon (Pd-C).

  • Reflux the mixture for 1 hour.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the Pd-C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add ice-cold water to the residue and extract with ether.

  • Remove the ether and dry the residue to obtain the 2-(2-phenylethyl)chromone.

Isolation of Natural this compound from Agarwood

The isolation of natural this compound typically involves solvent extraction followed by chromatographic separation.

Protocol:

  • Grind the agarwood material to a fine powder.

  • Extract the powder with a suitable solvent such as ethanol (B145695) or ether.[16] A hot reflux method with 50% ethanol has been described for efficient extraction of chromones.[17]

  • Concentrate the crude extract under reduced pressure.

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the desired compound and purify further by recrystallization or preparative HPLC to obtain pure this compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Protocol:

  • Culture RAW264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO production inhibition compared to the LPS-treated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Cytotoxicity Assay: MTT Assay

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

Both synthetic and natural this compound are valuable tools for research.

  • Synthetic this compound is ideal for studies requiring high purity, reproducibility, and a clear understanding of the structure-activity relationship of the individual molecule. Its use eliminates the potential for synergistic or antagonistic effects from other compounds present in natural extracts.

  • Natural this compound , typically as part of an agarwood extract, may be suitable for initial screening studies or for investigating the effects of the traditional medicinal preparation as a whole. However, the variability in the composition of natural extracts presents a challenge for reproducibility and detailed mechanistic studies.

For drug development and rigorous scientific investigation, the use of highly purified, well-characterized synthetic this compound is strongly recommended. Future research should include direct, head-to-head comparative studies of the biological activities of the synthetic and natural forms of this promising compound to provide a more definitive understanding of any potential differences.

References

orthogonal partial least squares discriminant analysis (OPLS-DA) of agarwood metabolome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) has emerged as a powerful statistical method in the field of metabolomics for analyzing complex datasets. This guide provides a comprehensive comparison of OPLS-DA with other multivariate analysis techniques, supported by experimental data from agarwood metabolome studies. It aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively apply these methods in their work, particularly in the context of natural product analysis and biomarker discovery.

OPLS-DA and its Alternatives: A Comparative Overview

In metabolomics, the vast and complex datasets generated by analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) necessitate sophisticated data analysis tools. Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and OPLS-DA are three commonly used multivariate statistical methods for dimensionality reduction and pattern recognition.[1]

Table 1: Comparison of PCA, PLS-DA, and OPLS-DA in Metabolomics

FeaturePrincipal Component Analysis (PCA)Partial Least Squares-Discriminant Analysis (PLS-DA)Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)
Type UnsupervisedSupervisedSupervised
Primary Goal Data visualization, identifying outliers, and observing natural clustering.[1][2]Maximizing the covariance between the measured data (X) and the response variable (Y) to improve class separation.Separating the variation in the data (X) into predictive variation (correlated to class) and orthogonal variation (uncorrelated to class).[2]
Advantages - Unbiased overview of data structure.- Good for initial data exploration and quality control.- Effective for classification and identifying variables that contribute to group separation.- Enhanced model interpretability by removing non-correlated variation.- Improved identification of biomarkers.[2]
Disadvantages - May not effectively separate classes if inter-group variation is smaller than intra-group variation.- Prone to overfitting if not properly validated.- Can be difficult to interpret the contribution of individual variables.- Higher computational complexity.- Requires careful validation to avoid overfitting.
Application in Agarwood Metabolomics Initial assessment of data quality and identification of outliers in agarwood samples.Classification of agarwood based on geographical origin, species, or induction method.Identification of specific metabolites (biomarkers) that differentiate agarwood grades or types.[3]

Performance of OPLS-DA in Agarwood Metabolomics: Experimental Data

OPLS-DA has been successfully applied in numerous agarwood metabolomics studies to differentiate samples and identify key chemical markers. The performance of an OPLS-DA model is typically evaluated using parameters such as R2X, R2Y, and Q2. R2X and R2Y represent the fraction of the variance of the X and Y variables, respectively, explained by the model, while Q2 indicates the predictive ability of the model. A Q2 value greater than 0.5 is generally considered indicative of a good predictive model.[4]

Table 2: OPLS-DA Model Performance in Agarwood Metabolomics Studies

Study FocusAnalytical PlatformOPLS-DA Model ParametersKey FindingsReference
Differentiation of Agarwood Essential Oils by Region and GenotypeGC-MSNot explicitly stated, but VIP > 1 used for marker selection.Identified 26 potential markers, including α-guruene, agarospirol, and guaiol, that differentiate agarwood from different regions and of different genotypes. Supervised OPLS-DA was found to be better than PLS-DA.[3]
Comparison of Wild and Artificially Induced AgarwoodGC-MSR2 = 0.873, Q2 = 0.685Successfully differentiated wild and artificially induced agarwood, identifying 17 key differential metabolites.
Grading of Gaharu (Agarwood)1H-NMRNot explicitly stated, but clear separation was achieved.Successfully classified gaharu into high, intermediate, and low grades based on their chemical profiles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in metabolomics studies. Below are representative protocols for the GC-MS and LC-MS analysis of the agarwood metabolome.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Agarwood Volatiles

This protocol is adapted from studies aimed at profiling the volatile components of agarwood.[5][6]

  • Sample Preparation:

    • Grind the agarwood sample into a fine powder.

    • Perform hydro-distillation or solvent extraction (e.g., with hexane (B92381) or methanol) to obtain the essential oil or extract.

    • Dilute the essential oil or extract in a suitable solvent (e.g., hexane) to a final concentration of 1 mg/mL.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Processing:

    • Deconvolute the raw data using software such as AMDIS or ChromaTOF.

    • Identify metabolites by comparing mass spectra and retention indices with libraries like NIST and Wiley.

    • Perform peak alignment and normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Agarwood Non-Volatiles

This protocol is suitable for the analysis of less volatile compounds in agarwood, such as chromones.[7]

  • Sample Preparation:

    • Pulverize the agarwood sample.

    • Extract the powdered sample with a solvent such as methanol (B129727) or ethanol (B145695) using ultrasonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity LC system or similar.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-25.1 min, 95-5% B; 25.1-30 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6545 Q-TOF MS or similar.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Capillary Voltage: 4000 V (positive), 3500 V (negative).

    • Fragmentor Voltage: 120 V.

    • Mass Range: m/z 100-1500.

  • Data Processing:

    • Process the raw data using software like MassHunter or XCMS.

    • Identify metabolites by comparing accurate mass and MS/MS fragmentation patterns with databases such as METLIN and MassBank.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in metabolomics research. The following are Graphviz DOT scripts for visualizing a typical OPLS-DA workflow and the sesquiterpenoid biosynthesis pathway in agarwood.

OPLS-DA Workflow in Agarwood Metabolomics

OPLS_DA_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_multivariate_analysis Multivariate Analysis cluster_interpretation Interpretation & Biomarker Discovery Sample_Collection Agarwood Sample Collection (e.g., different grades, origins) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation GC_MS_LC_MS GC-MS / LC-MS Analysis Sample_Preparation->GC_MS_LC_MS Data_Preprocessing Data Pre-processing (Peak Picking, Alignment, Normalization) GC_MS_LC_MS->Data_Preprocessing Data_Matrix Data Matrix Generation Data_Preprocessing->Data_Matrix PCA PCA (Initial Data Exploration) Data_Matrix->PCA OPLS_DA OPLS-DA (Supervised Modeling) Data_Matrix->OPLS_DA PCA->OPLS_DA Inform Model_Validation Model Validation (Permutation Test, CV-ANOVA) OPLS_DA->Model_Validation Biomarker_Identification Biomarker Identification (VIP > 1, S-plot) Model_Validation->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

A typical workflow for OPLS-DA-based metabolomics analysis of agarwood.

Sesquiterpenoid Biosynthesis Pathway in Agarwood

Sesquiterpenoid_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastid) cluster_downstream Downstream Pathway Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA GPP Geranyl Pyrophosphate (GPP) (C10) IPP_MVA->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) IPP_MVA->FPP DMAPP_MVA->GPP Pyruvate_GAP Pyruvate + GAP MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate_GAP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IPP_MEP->GPP IPP_MEP->FPP DMAPP_MEP->GPP GPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpenes Sesquiterpenes (e.g., Agarofurans, Guaianes) Sesquiterpene_Synthases->Sesquiterpenes

Simplified overview of the sesquiterpenoid biosynthesis pathway in agarwood.

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Novel 2-(2-Phenylethyl)chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel bioactive compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for elucidating the structure of new 2-(2-phenylethyl)chromone (B1200894) derivatives, supported by experimental data and detailed protocols.

The structural elucidation of novel 2-(2-phenylethyl)chromone derivatives, a class of naturally occurring compounds with diverse biological activities, relies on a combination of modern spectroscopic techniques.[1] A multi-faceted analytical approach is essential to unambiguously determine the molecular formula, connectivity of atoms, and stereochemistry of these compounds. The primary methods employed include Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping.[2][3] Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy provide complementary information on functional groups and electronic transitions, respectively.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is crucial for the unambiguous structural determination of novel compounds.[4] High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the first step to ascertain the elemental composition.[5] Subsequently, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, and ROESY/NOESY) techniques, are employed to piece together the molecular puzzle.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for analyzing the fragmentation patterns of these derivatives.[8][9]

Technique Information Provided Strengths Limitations
HR-ESI-MS Elemental composition, molecular formula.[5]High accuracy and sensitivity.Provides limited structural information on its own.
GC-MS Molecular weight and characteristic fragmentation patterns.[8][10]Provides a fingerprint for compound identification and structural clues based on fragmentation.Requires volatile and thermally stable compounds.
¹H NMR Number and chemical environment of protons, spin-spin coupling.[11]Excellent for determining the substitution pattern on aromatic rings and the nature of the ethyl linker.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR to provide the carbon skeleton.Lower sensitivity than ¹H NMR.
2D NMR (COSY) Correlation between coupled protons (¹H-¹H).[5]Establishes proton-proton connectivity within spin systems.Does not show correlations through quaternary carbons or heteroatoms.
2D NMR (HMBC) Correlation between protons and carbons over two to three bonds (¹H-¹³C).[5]Crucial for connecting different spin systems and establishing the overall carbon framework.Weaker correlations can be missed.
2D NMR (HSQC) Correlation between protons and their directly attached carbons (¹H-¹³C).Directly links protons to their corresponding carbons.Only shows one-bond correlations.
2D NMR (ROESY/NOESY) Correlation between protons that are close in space.[5]Provides information on the relative stereochemistry and conformation of the molecule.Can be influenced by molecular motion.
IR Spectroscopy Presence of functional groups (e.g., hydroxyl, carbonyl).[5]Quick and simple method for functional group identification.Provides limited information on the overall structure.
UV-Vis Spectroscopy Information about the chromone (B188151) nucleus and conjugation.[5]Useful for confirming the presence of the chromone core.Non-specific for detailed structural analysis.
X-ray Crystallography Absolute three-dimensional structure.[12][13]Provides the definitive and most accurate molecular structure.[12]Requires a suitable single crystal, which can be difficult to obtain.[14]

Experimental Protocols

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire mass spectra in both positive and negative ion modes.

  • Data Processing: Determine the accurate mass of the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). Use the accurate mass to calculate the elemental composition and molecular formula using specialized software.[5]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., silylation) may be necessary for non-volatile compounds.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., HP-5MS). Program the oven temperature to achieve good separation of components.

  • Mass Spectrometry: Acquire electron ionization (EI) mass spectra for the separated compounds.

  • Data Analysis: Analyze the mass spectrum of the peak of interest, paying close attention to the molecular ion and characteristic fragment ions. The cleavage of the CH₂-CH₂ bond between the chromone and phenyl moieties is a key fragmentation pathway.[8][10]

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR (¹H and ¹³C): Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Perform a series of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different parts of the molecule.[5]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the 3D structure.[5]

  • Data Analysis: Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from all spectra to assemble the complete molecular structure.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a novel 2-(2-phenylethyl)chromone derivative.

G Structural Confirmation Workflow for 2-(2-Phenylethyl)chromone Derivatives cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Detailed Structural Refinement cluster_3 Final Confirmation Isolation Isolation & Purification HRMS HR-ESI-MS Isolation->HRMS Molecular Formula UV_IR UV & IR Spectroscopy Isolation->UV_IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D UV_IR->NMR_1D NMR_2D_Connectivity 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Connectivity Carbon Skeleton & Connectivity NMR_2D_Stereo 2D NMR (ROESY/NOESY) NMR_2D_Connectivity->NMR_2D_Stereo Stereochemistry Xray X-ray Crystallography (optional) NMR_2D_Connectivity->Xray Structure_Elucidation Structure Elucidation NMR_2D_Connectivity->Structure_Elucidation NMR_2D_Stereo->Structure_Elucidation Xray->Structure_Elucidation Absolute Structure

Workflow for Structural Confirmation

Conclusion

The structural confirmation of novel 2-(2-phenylethyl)chromone derivatives is a systematic process that integrates data from multiple analytical techniques. While mass spectrometry provides the foundational information of molecular formula and fragmentation, a comprehensive suite of 1D and 2D NMR experiments is indispensable for delineating the precise atomic connectivity and stereochemistry. For absolute structural proof, single-crystal X-ray crystallography remains the gold standard, although its application is contingent on obtaining suitable crystals. By following the outlined workflow and protocols, researchers can confidently and accurately determine the structures of new derivatives in this important class of natural products.

References

Safety Operating Guide

Navigating the Disposal of 6,7-Dimethoxy-2-(2-phenylethyl)chromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: Safety and Handling

Before disposal, it is crucial to understand the handling precautions for 6,7-Dimethoxy-2-(2-phenylethyl)chromone. Based on information for similar chromone (B188151) compounds, the following personal protective equipment (PPE) and handling procedures are recommended.

Recommended Personal Protective Equipment and Handling Procedures

Equipment/ProcedureSpecification
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection Wear appropriate protective clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary.
Hygiene Measures Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal.

cluster_0 Disposal Workflow Waste Collection Waste Collection Container Labeling Container Labeling Waste Collection->Container Labeling Properly identify waste Waste Storage Waste Storage Container Labeling->Waste Storage Store safely Contact EHS Contact EHS Waste Storage->Contact EHS Arrange for pickup Professional Disposal Professional Disposal Contact EHS->Professional Disposal Ensure compliant disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-(2-phenylethyl)chromone
Reactant of Route 2
6,7-Dimethoxy-2-(2-phenylethyl)chromone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。